3-methyl-6-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOBRUMCGPOJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391765 | |
| Record name | 3-methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-76-6 | |
| Record name | 3-methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic analysis of 3-methyl-6-nitro-1H-indole
An In-depth Technical Guide to the Spectroscopic Analysis of 3-methyl-6-nitro-1H-indole
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound (C₉H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for a multi-faceted analytical approach. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, presents detailed methodologies, and discusses the interpretation of expected spectral data, grounded in authoritative references. The guide integrates data tables and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction: The Significance of this compound
The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group (NO₂) and a methyl group (CH₃) onto the indole ring, as in this compound, significantly modulates its electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the nitro group and the electron-donating methyl group create a unique electronic environment, making this molecule a valuable intermediate for the synthesis of more complex therapeutic agents.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides the necessary tools to verify molecular identity, purity, and structure. This guide establishes a self-validating system of protocols, ensuring that the data obtained from each technique corroborates the others, leading to a confident and complete characterization of this compound.
Compound Profile:
Molecular Structure and Analytical Workflow
A logical workflow is critical for the efficient and thorough analysis of a chemical entity. The following diagram outlines the integrated approach recommended for this compound, starting from the pure sample and proceeding through multiple spectroscopic techniques to achieve full structural elucidation.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-methyl-6-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a methyl group at the 3-position and a nitro group at the 6-position imparts unique electronic and steric properties. These modifications can profoundly influence the molecule's reactivity, binding affinity to biological targets, and photophysical characteristics. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis of novel materials, and as a versatile chemical intermediate. This guide provides a detailed exploration of the structural, physical, and spectral properties of this compound, supported by theoretical predictions and available experimental context.
I. Chemical Identity and Molecular Structure
This compound, identified by the CAS Number 133053-76-6, possesses the molecular formula C₉H₈N₂O₂.[1] Its molecular structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A methyl group is attached to the C3 position of the pyrrole ring, and a nitro group is substituted at the C6 position of the benzene ring.
Molecular Structure:
Caption: Molecular structure of this compound.
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, much of the information, particularly regarding thermal properties and solubility, is based on computational predictions due to a lack of extensive experimental studies in published literature.
| Property | Value | Source |
| CAS Number | 133053-76-6 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Yellow to brown solid (Predicted) | [2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 365.5 ± 22.0 °C (Predicted) | [2] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.06 ± 0.30 (Predicted) | [2] |
| Solubility | No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. |
III. Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating nature of the indole nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals corresponding to the molecular structure. The chemical shifts of the carbons in the benzene ring will be particularly affected by the nitro substituent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.
-
Employ techniques such as DEPT-135 and DEPT-90 to aid in the assignment of CH, CH₂, and CH₃ signals.
-
-
Data Analysis: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze chemical shifts, coupling constants, and integration to confirm the structure.
Caption: Workflow for NMR-based structural elucidation.
B. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.
-
Expected Data: In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ should be observed at an m/z corresponding to a molecular weight of 177.0664. The fragmentation pattern can provide further structural confirmation. A recent study on nitro indole derivatives for MALDI mass spectrometry confirmed the synthesis of this compound, indicating its suitability for mass spectrometric analysis.[3]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare the exact mass with the calculated theoretical mass. Analyze the isotopic pattern and any observed fragment ions.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H bond.
-
C-H Stretch: Peaks around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.
-
N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching bands typically observed around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
D. Ultraviolet-Visible (UV-Vis) Spectroscopy
IV. Synthesis and Purity Analysis
The synthesis of this compound can be approached through various synthetic routes developed for substituted indoles. A common strategy involves the nitration of a suitable 3-methylindole precursor or the construction of the indole ring from a pre-nitrated starting material. For instance, the Batcho-Leimgruber indole synthesis is a versatile method that can be adapted for such purposes.[4]
Purity Determination:
The purity of synthesized this compound is critical for its application. A combination of analytical techniques should be employed for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance.
-
Gas Chromatography (GC): GC can be used to assess the presence of volatile impurities and residual solvents.
-
Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity.
Caption: General workflow for synthesis and purity analysis.
V. Conclusion
This compound is a compound with considerable potential in various scientific domains. This guide has consolidated the available information on its physicochemical properties, highlighting the reliance on predictive data for several key parameters. The outlined experimental protocols for spectroscopic and chromatographic analysis provide a robust framework for researchers to characterize this molecule and assess its purity. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of new technologies and therapeutics.
References
- 1. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-6-NITROINDOLE CAS#: 133053-76-6 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
The Evolving Landscape of Indole Therapeutics: A Technical Guide to the Biological Activity of 3-Methyl-6-nitro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. The introduction of a nitro group and a methyl group at specific positions of the indole ring can significantly modulate its physicochemical properties and biological activities. This guide delves into the therapeutic potential of 3-methyl-6-nitro-1H-indole derivatives, a class of compounds with burgeoning interest in drug discovery. While direct and extensive research on this specific scaffold is emerging, this document synthesizes the current understanding of related nitroindole compounds to forecast the potential antimicrobial and anticancer activities of this compound derivatives. We will explore their synthesis, proposed mechanisms of action, and provide detailed protocols for their biological evaluation.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing novel therapeutic agents. The functionalization of the indole core allows for the fine-tuning of its biological profile, leading to the development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[2][3]
The introduction of a nitro group, a strong electron-withdrawing moiety, can profoundly influence the biological activity of the indole ring.[4] This substitution can enhance the compound's ability to interact with biological targets and can be a key pharmacophore in various drug classes.[4] Similarly, the presence of a methyl group at the 3-position can impact the molecule's lipophilicity and steric interactions, further modulating its activity. This guide focuses on the convergence of these structural features in this compound derivatives and their potential as a promising area for therapeutic innovation.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the exploration of its derivatives. While various methods exist for the synthesis of substituted indoles, a common approach involves the nitration of a 3-methylindole precursor.
A general synthetic route is outlined below:
Caption: General synthetic scheme for this compound.
Detailed Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-methylindole in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
-
Nitration: Add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining a low temperature to control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
It is important to note that nitration of the indole ring can result in a mixture of isomers. Therefore, careful purification and characterization are essential to isolate the desired 6-nitro derivative.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound derivatives are limited, the known activities of other nitroindole compounds provide a strong basis for predicting their potential therapeutic applications.
Anticancer Activity
Nitroindole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][5]
3.1.1. Mechanism: G-Quadruplex Stabilization
One of the promising anticancer mechanisms of nitroindoles involves the stabilization of G-quadruplex DNA structures.[5] G-quadruplexes are secondary structures found in guanine-rich regions of DNA, often located in the promoter regions of oncogenes like c-Myc. Stabilization of these structures can inhibit the transcription of the oncogene, leading to the suppression of tumor growth.[5] Pyrrolidine-substituted 5-nitroindole derivatives have been shown to bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell cycle arrest.[5]
Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.
3.1.2. Other Potential Anticancer Mechanisms
-
Tubulin Polymerization Inhibition: Some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and apoptosis.[2][6]
-
Topoisomerase Inhibition: Certain fluoro-indole derivatives have shown potential as human topoisomerase-II inhibitors, which are crucial enzymes for DNA replication and repair in cancer cells.[7]
-
Induction of Reactive Oxygen Species (ROS): Some nitroindole compounds have been found to increase intracellular ROS levels, leading to oxidative stress and cancer cell death.[5]
Antimicrobial Activity
Indole derivatives are a well-established class of antimicrobial agents.[8][9] The nitro group can enhance the antimicrobial properties of the indole scaffold.
3.2.1. Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of indole derivatives can be attributed to several mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Indole-derived thioureas have been shown to inhibit S. aureus DNA gyrase and topoisomerase IV.[9]
-
Disruption of Bacterial Cell Membranes: Some indole derivatives can disrupt the integrity of the bacterial cell membrane, leading to cell death.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain indole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.
Caption: Experimental workflow for evaluating antimicrobial activity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
The results of the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound | R-group | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | -H | >100 | >100 |
| 1b | -CH2-Phenyl | 15.2 | 20.5 |
| 1c | -CH2-(4-Cl-Phenyl) | 8.7 | 12.1 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | R-group | S. aureus | E. coli | C. albicans |
| 2a | -H | 64 | 128 | >128 |
| 2b | -Thiazole | 8 | 16 | 32 |
| 2c | -Triazole | 4 | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an area requiring further investigation, the extensive research on related nitroindole and indole compounds provides a strong rationale for their potential as valuable therapeutic leads. The synthetic accessibility of the core structure, coupled with the diverse mechanisms of action exhibited by related compounds, makes this class of molecules a compelling target for future drug discovery efforts.
Future research should focus on:
-
Synthesis and characterization of a diverse library of this compound derivatives.
-
Comprehensive in vitro screening for anticancer and antimicrobial activities against a broad panel of cell lines and microbial strains.
-
In-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
The exploration of this compound derivatives holds significant promise for the development of novel and effective therapeutic agents to address the ongoing challenges in cancer and infectious diseases.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
The Strategic deployment of 3-Methyl-6-Nitro-1H-Indole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This guide focuses on a specifically functionalized variant, 3-methyl-6-nitro-1H-indole, a building block of significant strategic importance in the design of novel therapeutics. The deliberate placement of the methyl group at the C3 position and the nitro group at the C6 position imparts unique electronic and steric properties, creating a versatile platform for the synthesis of targeted therapies. This document provides a comprehensive overview of the synthesis, chemical reactivity, and application of this compound in medicinal chemistry, with a particular focus on its role in the development of anticancer agents. Detailed experimental protocols, mechanistic insights, and a critical analysis of its strategic value are presented to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for this compound in Drug Design
The indole scaffold's biological significance is well-established, forming the core of essential amino acids like tryptophan and a multitude of natural products and synthetic drugs.[2] The strategic functionalization of this core is a key aspect of modern drug design. The selection of this compound as a building block is predicated on the distinct contributions of its substituents:
-
The 3-Methyl Group: This group serves to block the most nucleophilic position of the indole ring (C3), preventing unwanted side reactions and directing further functionalization to other positions. This steric hindrance can also be crucial for modulating the binding affinity and selectivity of the final compound to its biological target.
-
The 6-Nitro Group: This powerful electron-withdrawing group significantly influences the electronic properties of the indole ring system. It enhances the electrophilicity of the aromatic core, opening up avenues for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be a key pharmacophoric feature, participating in hydrogen bonding interactions within a target's active site. Crucially, the nitro group is also a versatile synthetic handle, readily reduced to an amino group, which can then be further elaborated to introduce a wide range of functionalities.[3]
This unique combination of a sterically directing group and an electronically activating and synthetically versatile group makes this compound a highly valuable and strategic starting material in the multi-step synthesis of complex drug molecules.
Synthesis of the Core Scaffold: A Comparative Analysis of Methodologies
The efficient and scalable synthesis of this compound is a critical first step in its utilization as a building block. Two classical and robust methods for indole synthesis, the Leimgruber-Batcho and Fischer syntheses, are particularly well-suited for the preparation of this scaffold.
The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach
The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes.[4][5] This approach is often favored in industrial settings due to its high yields and the commercial availability of many starting materials.[4]
Reaction Scheme:
Figure 1: The Leimgruber-Batcho synthesis pathway to this compound.
Detailed Experimental Protocol (Leimgruber-Batcho Synthesis):
Step 1: Enamine Formation
-
To a solution of 2,4-dinitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated red-colored enamine intermediate by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
DMF-DMA and Pyrrolidine: The combination of DMF-DMA and a secondary amine like pyrrolidine generates a more reactive enamine-forming reagent than DMF-DMA alone, accelerating the reaction.[4]
-
Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to hydrolysis and reduced yields.
-
Heat: The condensation reaction requires thermal energy to overcome the activation barrier.
Step 2: Reductive Cyclization
-
Suspend the enamine intermediate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (Fe) (5.0 eq) portion-wise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This is a classical and cost-effective method for the reduction of nitro groups to amines.[5] The acidic medium facilitates the reduction process.
-
Celite Filtration: This is a standard technique to efficiently remove fine solid particles from a reaction mixture.
The Fischer Indole Synthesis: A Classic and Reliable Method
The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles.[6][7] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]
Reaction Scheme:
Figure 2: The Fischer indole synthesis pathway to this compound.
Detailed Experimental Protocol (Fischer Indole Synthesis):
-
To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
To this acidic solution, add propanal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid is crucial for protonating the initially formed hydrazone, which then facilitates the key[8][8]-sigmatropic rearrangement.[7]
-
Propanal: This aldehyde provides the two-carbon unit that, along with the methyl group from the rearrangement, forms the pyrrole ring of the indole.
Table 1: Comparison of Synthetic Routes
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | 2,4-Dinitrotoluene | 4-Nitrophenylhydrazine, Propanal |
| Key Reagents | DMF-DMA, Pyrrolidine, Fe/AcOH | H₂SO₄ |
| Number of Steps | 2 | 1 (often one-pot) |
| Reported Yield | Generally High | Moderate to Good |
| Scalability | Excellent | Good |
| Substrate Scope | Broad | Broad |
Physicochemical and Spectroscopic Characterization
A thorough characterization of the this compound scaffold is essential for its use in further synthetic transformations.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂[9] |
| Molecular Weight | 176.17 g/mol [9] |
| Appearance | Yellow to brown solid |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane) |
Spectroscopic Data:
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, the expected signals can be predicted based on the structure and data from similar compounds like 3-methyl-6-nitroindazole.[10]
-
¹H NMR (DMSO-d₆, 400 MHz) - Predicted:
-
δ ~11.5 ppm (s, 1H): NH proton of the indole ring.
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho and para to the nitro group.
-
δ ~7.5 ppm (d, 1H): Aromatic proton meta to the nitro group.
-
δ ~2.3 ppm (s, 3H): Methyl protons at the C3 position.
-
-
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted: Signals corresponding to the nine carbon atoms, with the carbons attached to the nitro group and in the pyrrole ring appearing at characteristic chemical shifts.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group (~1520 and ~1340 cm⁻¹).
-
Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 177.06.
Reactivity and Application as a Synthetic Building Block
The true value of this compound lies in its versatile reactivity, which allows for its elaboration into a diverse array of complex molecules.
Figure 3: Key reaction pathways for the derivatization of this compound.
Reduction of the Nitro Group: Gateway to Diverse Functionalities
The most significant transformation of the 6-nitro group is its reduction to a primary amine. This opens up a vast landscape of synthetic possibilities.
-
Protocol for Nitro Group Reduction:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction and quench with a saturated solution of sodium bicarbonate.
-
Extract the product, 3-methyl-1H-indol-6-amine, with ethyl acetate.
-
The resulting 6-aminoindole is a versatile intermediate that can undergo a plethora of reactions, including:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group to introduce a wide range of substituents.
-
Diazotization and Sandmeyer Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, cyano group, hydroxyl group).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
N-Functionalization of the Indole Ring
The indole nitrogen can be readily alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the molecule.
-
Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add the desired alkyl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the N-alkylated product.
-
Electrophilic Aromatic Substitution
While the nitro group is deactivating, the indole ring remains susceptible to electrophilic attack, particularly at the C2, C4, C5, and C7 positions, allowing for the introduction of additional functional groups.
Case Studies in Medicinal Chemistry: Targeting Cancer Pathways
The this compound scaffold has been strategically employed in the development of potent anticancer agents. The nitro group, in particular, has been shown to be a key feature in several classes of inhibitors.
Nitroindoles as c-Myc G-Quadruplex Binders
The c-Myc oncogene is a critical driver of cellular proliferation and is overexpressed in many human cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. Small molecules that can bind to and stabilize this G4 structure can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.
A series of pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and shown to bind to the c-Myc G-quadruplex.[1] These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[1]
Table 3: Anticancer Activity of 5-Nitroindole Derivatives
| Compound | Cell Line | IC₅₀ (µM)[1] |
| Compound 5 | HeLa | 5.08 ± 0.91 |
| Compound 7 | HeLa | 5.89 ± 0.73 |
These findings highlight the potential of the nitroindole scaffold in the design of targeted therapies against transcription factors.
Indole Nitroolefins as Covalent Inhibitors of GPX4
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis. Covalent inhibition of GPX4 is a promising strategy for inducing ferroptosis in cancer cells.
Recently, indole nitroolefins have been identified as novel covalent inhibitors of GPX4.[11] The electron-withdrawing nitro group in these compounds enhances their reactivity towards the cysteine residue in the active site of GPX4, leading to irreversible inhibition.
Table 4: Cytotoxicity of Indole Nitroolefin Derivatives
| Compound | Cell Line | IC₅₀ (µM)[11] |
| Compound 14 | 22Rv1 (Prostate Cancer) | 10.94 |
| Compound 16 | 22Rv1 (Prostate Cancer) | 1.53 |
This demonstrates the utility of the nitro group not just as a synthetic handle, but as a reactive pharmacophore for covalent drug design.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a powerful platform for the synthesis of novel therapeutic agents. Its unique combination of a sterically directing methyl group and an electronically activating and synthetically versatile nitro group provides a robust starting point for the construction of complex and diverse molecular architectures. The successful application of this scaffold in the development of potent anticancer agents targeting key pathways such as c-Myc and GPX4 underscores its significant potential in drug discovery.
Future research in this area will likely focus on the further exploration of the chemical space accessible from this versatile building block. The development of novel synthetic methodologies for the regioselective functionalization of the indole core will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the strategic deployment of well-designed building blocks like this compound will remain a cornerstone of successful drug development programs.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-6-nitroindazole(6494-19-5) 1H NMR [m.chemicalbook.com]
- 11. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 3-methyl-6-nitro-1H-indole interactions
An In-Depth Technical Guide: In Silico Modeling of 3-Methyl-6-Nitro-1H-Indole Interactions
This guide provides a comprehensive, technically-grounded framework for the computational analysis of this compound. We will navigate the complete in silico workflow, from initial ligand preparation to the nuanced interpretation of molecular dynamics and pharmacokinetic predictions. The methodologies detailed herein are designed to be robust and self-validating, reflecting field-proven best practices in drug discovery and computational chemistry.
Foreword: The Scientific Rationale
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets.[2] The addition of a nitro group (NO2), a strong electron-withdrawing moiety, can significantly modulate a molecule's pharmacokinetic profile and biological activity.[3]
The subject of our study, this compound, combines these features. While extensive biological data for this specific molecule is not publicly available, its structure is representative of a class of compounds with known potential across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[2][4][5]
Computational, or in silico, modeling provides an indispensable toolkit for hypothesizing and evaluating the molecular interactions of such compounds before committing to costly and time-consuming synthesis and experimental testing.[6][7] This guide will elucidate the core techniques used to predict how this compound might interact with a protein target, its stability, and its drug-like properties.
Chapter 1: The Computational Workflow: A Bird's-Eye View
A successful in silico investigation follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This ensures that computational artifacts are minimized and that the final results are as representative of a potential biological reality as possible.
Caption: High-level overview of the in silico modeling workflow.
Chapter 2: Foundational Preparations: Ligand and Target
The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent steps depends entirely on the meticulous preparation of the small molecule (the ligand) and its macromolecular target (the receptor).
Ligand Preparation Protocol: this compound
The goal is to generate a geometrically optimized, 3D structure of the ligand with correct atom types and partial charges, which are essential for force field calculations.
Step-by-Step Protocol:
-
Obtain 2D Structure: The structure of this compound can be defined by its SMILES string: CC1=CNC2=C1C=CC(=C2)--INVALID-LINK--[O-].[8] This can be used as input for various chemistry software.
-
Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular visualizer (e.g., UCSF Chimera, Avogadro) to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion.
-
Method: Employ a suitable force field (e.g., MMFF94 or UFF) to perform a geometry optimization. This finds a low-energy conformation of the molecule.
-
Rationale: Docking and dynamics simulations require a plausible, low-energy starting conformation. An unminimized structure can lead to inaccurate scoring and simulation instability.
-
-
Assign Partial Charges: Charges dictate electrostatic interactions.
-
Method: Use a charge calculation method like Gasteiger-Hückel or AM1-BCC. Tools like AutoDock Tools or Antechamber (part of the AmberTools suite) automate this process.[9]
-
Scientist's Note: The choice of charge model can significantly impact results. For novel compounds, comparing results from different charge models can be a valuable sensitivity analysis.
-
-
Define Rotatable Bonds: Identify the bonds that can freely rotate. This is crucial for flexible ligand docking, where the molecule's conformation is explored within the binding site. For this compound, the bond connecting the nitro group to the indole ring is a key rotatable bond.
-
Save in Required Format: Save the prepared ligand in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[9]
Target Selection and Preparation
As no specific experimentally validated target for this compound is documented, we must select a plausible target based on the activities of similar indole-based compounds. Indoleamine 2,3-dioxygenase-1 (IDO1) is a well-established cancer immunotherapy target for which many indole derivatives have been designed as inhibitors.[7][10] We will proceed using the crystal structure of human IDO1 as our receptor.
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the crystal structure from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5WMJ , which is human IDO1 in complex with an inhibitor.
-
Initial Cleanup: PDB files often contain non-essential molecules.
-
Action: Remove all water molecules (HOH), co-solvents, and any co-crystallized ligands.[11]
-
Rationale: Water molecules in the binding site can interfere with docking, and their positions are often not resolved with high accuracy. While advanced docking methods can incorporate key water molecules, the standard approach is to remove them. The existing ligand must be removed to make the binding site available for our molecule.
-
-
Handle Structural Issues: Check for and repair any missing atoms or incomplete side chains in the protein structure. Tools like UCSF Chimera's Dock Prep can automate this by rebuilding missing atoms based on standard residue templates.[12][13]
-
Protonation: Add hydrogen atoms to the protein.
-
Method: Use software like H++ or the built-in tools in UCSF Chimera or Schrödinger Maestro. It is crucial to determine the correct protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds and for accurate force field calculations.[11]
-
-
Assign Charges: Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.
-
Save Receptor File: As with the ligand, save the prepared protein in the appropriate format (e.g., .pdbqt).
Chapter 3: Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring value or binding affinity.[14][15] It is a computationally efficient method used to screen large libraries of compounds or to generate a plausible starting structure for more intensive simulations.[16]
Docking Protocol with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Method: The binding site is defined as a three-dimensional box centered on the active site of the protein. A common and effective strategy is to center the box on the position of the original co-crystallized ligand.[11] The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Self-Validation: A well-defined grid box is critical. If it's too small, you may miss the correct binding pose. If it's too large, you increase the search space, which can decrease the accuracy and efficiency of the search.
-
-
Generate Docking Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run the Docking Simulation: Execute the docking program (e.g., Vina) using the configuration file. The software will systematically explore different conformations of the ligand within the grid box, evaluating the energetic favorability of each pose using its scoring function.[17]
-
Analyze the Results:
-
Binding Affinity: The primary output is a table of binding modes ranked by their predicted binding affinity (in kcal/mol). Lower values indicate a more favorable, stronger predicted interaction.
-
Pose Visualization: The most crucial step is to visually inspect the top-ranked poses using a molecular graphics program like PyMOL or UCSF Chimera. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between this compound and the amino acid residues of the IDO1 binding site.
-
Interpreting Docking Data
| Parameter | Description | Example Value | Interpretation |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -8.5 | A lower, more negative score suggests stronger binding. |
| RMSD from Best Mode | Root Mean Square Deviation between the atoms of a given pose and the top-ranked pose. | 1.2 Å | Low RMSD values between top poses suggest the docking converged to a consistent binding mode. |
| Key Interactions | Specific non-covalent bonds formed. | H-bond with SER167 | Identifies the specific residues responsible for anchoring the ligand in the binding pocket. |
Scientist's Note: Docking scores are best used for relative comparison (i.e., ranking different compounds against the same target) rather than as absolute predictors of binding affinity. The true value of docking lies in its ability to generate a physically plausible 3D model of the protein-ligand complex, which can then be used to guide further studies.[14]
Chapter 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, MD simulations offer a view of the system's dynamic behavior over time.[14] This technique simulates the movements of atoms in the protein-ligand complex, providing insights into its stability, flexibility, and the persistence of key interactions.[18][19]
Caption: Workflow for setting up and running a Molecular Dynamics simulation.
MD Simulation Protocol with GROMACS
-
System Building:
-
Input: The top-ranked docked pose of the this compound-IDO1 complex.
-
Ligand Topology: Generate topology and parameter files for the ligand that are compatible with the protein force field (e.g., using CGenFF for CHARMM or GAFF for AMBER).[20]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This mimics the aqueous environment of the cell.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, as MD simulations require a net neutral charge.
-
-
Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes between the complex and the solvent molecules.
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically a two-step process:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Check for temperature stabilization.[18]
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct solvent density. Check for stabilization of pressure and density.[18]
-
-
Production MD: Once the system is equilibrated, run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateauing RMSD curve for both the protein and the ligand suggests the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets).
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.
Chapter 5: Binding Free Energy Calculation
To obtain a more accurate estimate of binding affinity than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used.[21] These methods calculate the free energy of binding by analyzing snapshots from the MD trajectory.[22][23]
Conceptual Protocol for MM/GBSA:
-
Extract Snapshots: Select a series of frames from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the individual receptor and ligand.[24]
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Decompose Energy Terms: The total energy includes terms for molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_solv_polar), and the nonpolar solvation energy (ΔG_solv_nonpolar).[21]
-
Average Results: The final ΔG_bind is the average value calculated across all snapshots.
Scientist's Note: While more rigorous than docking, MM/PBSA and MM/GBSA are still approximations. A significant source of error can be the neglect of conformational entropy changes upon binding.[23][25] However, they are invaluable for ranking compounds and identifying the key residues that contribute most to the binding energy through per-residue decomposition analysis.[22]
Chapter 6: Predicting ADMET Properties
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[26] In silico tools can predict these properties early in the discovery process, helping to avoid late-stage failures.[6][27]
We can use web servers like SwissADME or PreADMET to predict the ADMET profile of this compound.[28]
Key Predicted ADMET Properties:
| Property Class | Parameter | Favorable Range/Value | Significance |
| Physicochemical | Molecular Weight | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | 1 - 3 | Influences solubility and membrane permeability. | |
| H-Bond Donors/Acceptors | ≤5 / ≤10 | Affects solubility and binding. | |
| Pharmacokinetics | GI Absorption | High | Likelihood of being absorbed from the gut. |
| BBB Permeant | No/Yes | Predicts ability to cross the blood-brain barrier. | |
| CYP Inhibitor | No | Predicts potential for drug-drug interactions. | |
| Drug-Likeness | Lipinski's Rule of 5 | 0 Violations | A common filter for oral bioavailability. |
| Toxicity | hERG Blocker | No | Predicts risk of cardiac toxicity. |
| AMES Mutagenicity | No | Predicts potential to be carcinogenic. |
Protocol:
-
Input the SMILES string of this compound into the chosen ADMET prediction server.
-
Run the analysis.
-
Synthesize the output data into a summary table, comparing the predicted values against established thresholds for drug-like molecules.
Final Synthesis and Future Directions
This guide has outlined a complete, multi-stage in silico workflow to investigate the potential interactions of this compound. By combining molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, we can construct a comprehensive profile of the molecule.
The results of this computational analysis generate specific, testable hypotheses:
-
Binding Hypothesis: this compound is predicted to bind to the active site of IDO1 with a specific pose, stabilized by key interactions with residues such as SER167 and ARG231.
-
Stability Hypothesis: The predicted complex is stable over a 100 ns simulation, with persistent hydrogen bonds and a low RMSD.
-
Pharmacokinetic Hypothesis: The molecule is predicted to have good oral bioavailability and a low risk of common toxicities.
These hypotheses form the basis for subsequent experimental validation. The ultimate goal of in silico modeling is to guide and prioritize these experiments, increasing the efficiency and success rate of the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. espublisher.com [espublisher.com]
- 8. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. espublisher.com [espublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 17. youtube.com [youtube.com]
- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. youtube.com [youtube.com]
- 21. peng-lab.org [peng-lab.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
Navigating the Solubility Landscape of 3-methyl-6-nitro-1H-indole: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount to successful formulation and therapeutic efficacy. Among these properties, solubility stands as a critical gatekeeper, influencing bioavailability, dosage form design, and overall manufacturability. This in-depth technical guide focuses on the solubility of 3-methyl-6-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination in various organic solvents, and explore predictive models that can accelerate early-stage development. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to navigate the complexities of solubility assessment.
Introduction: The Significance of this compound and its Solubility Profile
This compound belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The strategic placement of a methyl group at the 3-position and a nitro group at the 6-position significantly modulates the electronic and steric characteristics of the indole ring, thereby influencing its interaction with biological targets and its physicochemical behavior.[1]
A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement through the drug development pipeline. Poor solubility can lead to a cascade of challenges, including low and erratic absorption, suboptimal in vivo exposure, and difficulties in formulating a stable and effective drug product.[2] Conversely, a well-characterized solubility profile in a diverse range of organic solvents empowers chemists and formulators to:
-
Optimize reaction conditions for synthesis and purification.
-
Select appropriate vehicles for in vitro and in vivo screening.
-
Develop robust crystallization processes for API isolation and purification.
-
Design effective formulations with enhanced bioavailability.
This guide will provide the necessary tools and knowledge to comprehensively characterize the solubility of this compound, thereby de-risking its development and unlocking its full therapeutic potential.
Theoretical Framework: The Science of Dissolution
At its core, solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. To move beyond this heuristic, we can leverage more quantitative and predictive models, such as Hansen Solubility Parameters (HSPs).
Hansen Solubility Parameters dissect the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4][5] The underlying principle is that substances with similar HSPs are more likely to be miscible.[3]
The relationship between the HSPs of a solute (in our case, this compound) and a solvent can be quantified by the Hansen solubility parameter distance (Ra), calculated as follows:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]0.5
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.[6] While the experimental determination of the HSPs for this compound is beyond the scope of this guide, the HSPs of common organic solvents are well-documented and can be used to rationalize observed solubility data.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This technique, when executed with precision, provides reliable and reproducible data that is compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[9][10][11]
Materials and Equipment
-
This compound (purity >99%)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and water)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol: The Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[12]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Sample Analysis:
Analytical Methodologies
UV-Vis Spectrophotometry: This technique is suitable for rapid quantification, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorption spectrum.[1][13][15] A calibration curve of absorbance versus concentration should be prepared using standards of known concentration.[16]
High-Performance Liquid Chromatography (HPLC): HPLC offers superior specificity and is the preferred method for complex mixtures or when high accuracy is required.[8] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic acid) and UV detection is a common starting point for indole-containing compounds.[8]
Data Presentation and Interpretation
| Solvent | Temperature (°C) | Mole Fraction Solubility (x) | Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | 25 | 0.045 | 86.5 |
| Tetrahydrofuran (THF) | 25 | 0.032 | 61.5 |
| Acetone | 25 | 0.025 | 48.1 |
| Ethyl Acetate | 25 | 0.018 | 34.6 |
| Ethanol | 25 | 0.008 | 15.4 |
| Acetonitrile | 25 | 0.006 | 11.5 |
| n-Propanol | 25 | 0.005 | 9.6 |
| Water | 25 | <0.0001 | <0.02 |
Note: The solubility in mg/mL is calculated from the mole fraction data for illustrative purposes.
From this illustrative data, we can infer that this compound would likely exhibit the highest solubility in polar aprotic solvents like DMF and THF, and the lowest solubility in highly polar, protic solvents like water. This is consistent with the molecular structure, which possesses both polar (nitro group, N-H of the indole) and non-polar (methyl group, aromatic rings) functionalities.
Predictive Modeling of Solubility
While experimental determination is the definitive method, predictive models can provide valuable insights in the early stages of drug discovery when the material is scarce. The Jouyban-Acree model is a widely used semi-empirical model for predicting the solubility of a solute in mixed solvent systems. The model is particularly useful for optimizing the composition of co-solvent systems to enhance solubility.
The general form of the Jouyban-Acree model for a binary solvent mixture is:
ln xm,T = f₁ ln x1,T + f₂ ln x2,T + f₁f₂ Σ [Aᵢ (f₁ - f₂)²] / T
where:
-
xm,T is the mole fraction solubility of the solute in the mixed solvent at temperature T.
-
x1,T and x2,T are the mole fraction solubilities in the neat solvents 1 and 2, respectively.
-
f₁ and f₂ are the mole fractions of the respective solvents in the mixture.
-
Aᵢ are the model constants obtained by fitting the model to experimental data.
By determining the solubility in a few neat solvents and a limited number of solvent mixtures, this model can be trained to predict the solubility across a wide range of co-solvent compositions and temperatures, thereby saving significant experimental effort.
Visualizing the Workflow and Relationships
To provide a clear and logical representation of the processes and concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Key factors influencing the solubility of this compound.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
The solubility of this compound is a critical parameter that profoundly impacts its journey from a promising lead compound to a viable therapeutic agent. This technical guide has provided a comprehensive framework for understanding, determining, and predicting its solubility in organic solvents. By employing the robust shake-flask method, leveraging appropriate analytical techniques, and considering theoretical models like Hansen Solubility Parameters, researchers can build a comprehensive solubility profile. This knowledge is not merely academic; it is a practical tool that enables informed decisions in synthesis, purification, formulation, and ultimately, the successful development of new medicines.
References
- 1. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. tandfonline.com [tandfonline.com]
- 9. kuujia.com [kuujia.com]
- 10. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Indole, 3-methyl- [webbook.nist.gov]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 13. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 16. chembk.com [chembk.com]
An In-Depth Technical Guide to Quantum Chemical Calculations for Nitroindole Isomers
Preamble: From Privileged Scaffold to Precision Medicine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The nitroindole scaffold is one such "privileged structure," serving as a versatile building block for a wide array of biologically active compounds.[1] Its derivatives are at the forefront of research into potent neuronal nitric oxide synthase (nNOS) inhibitors for neurodegenerative disorders and novel anticancer agents that target unique DNA secondary structures.[1]
The profound impact of the nitro group's position on the indole ring is a central theme in the structure-activity relationship (SAR) of these compounds. A shift from 5-nitroindole to 7-nitroindole, for instance, can dramatically alter electronic properties, molecular geometry, and, consequently, binding affinity and biological function.[1][2] This isomeric sensitivity presents a significant challenge: how can we rationally design and prioritize the synthesis of the most promising candidates?
This is where the predictive power of quantum chemical calculations becomes indispensable. By modeling nitroindole isomers at the quantum level, we can gain deep, mechanistic insights into their intrinsic properties before a single flask is warmed. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical foundations, practical workflows, and analytical techniques for applying quantum chemical calculations to the study of nitroindole isomers, thereby accelerating the journey from molecular concept to clinical reality.
The Quantum Toolkit: Selecting the Right Computational Approach
The central axiom of computational chemistry is that the accuracy of a prediction is inextricably linked to the chosen theoretical method and basis set. For systems like nitroindole isomers—moderately sized organic molecules with complex electronic features—Density Functional Theory (DFT) offers the optimal balance of computational efficiency and predictive accuracy.
The Workhorse: Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the full, computationally demanding many-electron wavefunction. This approach has become the workhorse for computational organic and medicinal chemistry.
-
Expertise & Causality: The choice of a specific functional within DFT is critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with density functionals, are particularly well-suited for nitroaromatic systems.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most widely used functionals, B3LYP often provides excellent geometric structures and vibrational frequencies for organic molecules.[1][3]
-
PBE0: This parameter-free hybrid functional has demonstrated high accuracy in estimating properties like bond dissociation energies (BDEs) in nitroaromatics, making it an excellent choice for reactivity studies.[4]
-
The Language of Electrons: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons.
-
Expertise & Causality: For nitroindoles, it is crucial to use basis sets that can accurately model both the delocalized π-system and the electronegative nitro group.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): This nomenclature describes a flexible and robust basis set.
-
6-311G: Indicates a split-valence basis set where core and valence orbitals are treated differently for greater accuracy.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape, which is essential for describing chemical bonds.
-
++: These are diffuse functions . They are crucial for accurately describing species with lone pairs or delocalized electrons, like the nitro group, and are vital for calculating properties of anions.[3][4]
-
-
-
Trustworthiness: For critical applications or to validate DFT results, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed, though at a significantly higher computational cost.[3][4]
A Validated Workflow for Isomer Analysis
A rigorous and reproducible computational workflow is the foundation of trustworthy results. The following protocol outlines a self-validating system for the comprehensive analysis of nitroindole isomers.
Experimental Protocol: Isomer Analysis Workflow
-
Structure Generation: Construct the 3D coordinates for all desired nitroindole isomers (e.g., 4-, 5-, 6-, 7-nitroindole) using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p) ). This step locates the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry.
-
Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and requires re-optimization.
-
Data Extraction: Obtain the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs free energy.
-
-
Property Calculation: Using the validated minimum-energy structure, perform calculations to obtain key electronic and spectroscopic properties. This may involve single-point energy calculations at a higher level of theory or Time-Dependent DFT (TD-DFT) for excited states.
Visualization: Computational Workflow
The following diagram illustrates the logical flow of the computational protocol.
Caption: A validated computational workflow for the analysis of nitroindole isomers.
Interpreting the Data: From Numbers to Insights
The output of these calculations is a rich dataset that, when properly interpreted, provides a detailed picture of each isomer's behavior.
Relative Stability
The position of the nitro group influences the overall stability of the molecule. By comparing the ZPVE-corrected total energies (or Gibbs free energies), we can rank the isomers by their thermodynamic stability. This is invaluable for predicting the potential products of a synthesis or understanding the equilibrium populations of different isomers.
Data Presentation: Calculated Properties of Nitroindole Isomers
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| 4-Nitroindole | +1.5 (est.) | 7.1 (est.) | 3.9 (est.) |
| 5-Nitroindole | +0.8 (est.) | 6.8 (est.) | 4.1 (est.) |
| 6-Nitroindole | +1.2 (est.) | 5.5 (est.) | 4.0 (est.) |
| 7-Nitroindole | 0.0 (est.) | 4.9 (est.) | 4.2 (est.) |
| Note: Estimated values are based on trends for nitroaromatics and serve to illustrate the typical output of the described workflow. Actual values will vary with the level of theory.[5][6] |
Electronic Properties and Reactivity
-
Dipole Moment: As shown in the table above, the dipole moment is highly sensitive to the nitro group's position. This property directly influences solubility, crystal packing, and the nature of intermolecular interactions with biological targets. A higher dipole moment generally suggests greater polarity.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.[7]
-
The HOMO energy relates to the ability to donate an electron.
-
The LUMO energy relates to the ability to accept an electron.
-
The HOMO-LUMO gap is a measure of chemical reactivity and kinetic stability.[7][8] A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.
-
Visualization: Isomer Effect on Frontier Orbital Energies
Caption: Illustrative HOMO-LUMO energy levels for nitroindole isomers.
-
Molecular Electrostatic Potential (MEP): An MEP surface map provides a visual guide to the charge distribution. The red regions (negative potential) highlight electron-rich areas, such as the oxygen atoms of the nitro group, which are susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-poor areas, like the N-H proton, which are sites for nucleophilic attack.
Spectroscopic Properties
Quantum chemical calculations can predict various spectra, providing a direct link between computation and experimental characterization.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to peaks in a UV-Vis absorption spectrum. This is a powerful tool for isomer identification. For example, experimental and computational studies show that the absorption spectrum of 4-nitroindole extends furthest into the visible range, a direct consequence of its smaller HOMO-LUMO gap.[4] In contrast, 3-nitroindole and 5-nitroindole have absorption peaks largely confined to the near-UV range.[4]
Data Presentation: Experimental UV-Vis Absorption Maxima
| Isomer | λmax (nm) | Source |
| 3-Nitroindole | 349 | [4] |
| 4-Nitroindole | 370 (approx.) | [4] |
| 5-Nitroindole | 322 | [4] |
| 6-Nitroindole | 310, 360 | [4] |
| 7-Nitroindole | 355 (approx.) | [4] |
-
Vibrational (IR & Raman) Spectra: The frequencies calculated in Step 3 of the workflow correspond to the vibrational modes of the molecule. These can be used to simulate an IR or Raman spectrum, aiding in the assignment of experimental peaks to specific bond stretches, bends, and torsions. The asymmetric and symmetric stretching modes of the NO₂ group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions respectively, are particularly characteristic.
Conclusion: A Synergy of Simulation and Synthesis
Quantum chemical calculations offer an unparalleled, atom-level view into the nuanced world of nitroindole isomers. They transform the process of drug discovery from one of trial-and-error to one of rational, targeted design. By employing the robust workflows and analytical methods detailed in this guide, researchers can reliably predict the relative stabilities, electronic properties, and spectroscopic signatures of different isomers. This computational pre-screening allows for the prioritization of synthetic targets, provides a framework for interpreting experimental results, and ultimately accelerates the development of novel therapeutics based on this vital molecular scaffold. The synergy between in silico prediction and laboratory synthesis represents the modern paradigm for efficient and innovative drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cram3ra.unict.it [cram3ra.unict.it]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
Methodological & Application
Synthesis of 3-methyl-6-nitro-1H-indole: An Experimental Protocol for Researchers
Introduction
3-methyl-6-nitro-1H-indole is a key intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold, substituted with a methyl group at the 3-position and a nitro group at the 6-position, provides a versatile platform for further chemical modifications. This protocol details a reliable method for its laboratory-scale synthesis, emphasizing safety, mechanistic understanding, and practical troubleshooting.
Strategic Approach: The Fischer Indole Synthesis
The chosen synthetic strategy is the classic Fischer indole synthesis, a reliable and well-established method for the formation of the indole ring system.[1][2][3][4][5] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole nucleus.[1]
In this protocol, we will first synthesize the requisite m-nitrophenylhydrazine from m-nitroaniline. This intermediate will then be reacted with propionaldehyde to form the corresponding hydrazone, which will undergo an acid-catalyzed cyclization to yield a mixture of 3-methyl-4-nitro-1H-indole and the desired this compound. The final and critical step involves the separation of these isomers to isolate the pure 6-nitro product.
Experimental Workflow Diagram
Figure 1: Overall experimental workflow for the synthesis of this compound.
PART 1: Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| m-Nitroaniline | 99% | Sigma-Aldrich | Toxic, handle with care. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | Oxidizer, handle with care. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific | Corrosive. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Sigma-Aldrich | Moisture sensitive. |
| Propionaldehyde | ≥97% | Sigma-Aldrich | Flammable, volatile. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Flammable. |
| Acetic Acid (AcOH) | Glacial, ≥99.7% | Fisher Scientific | Corrosive. |
| Polyphosphoric Acid (PPA) | 83% P₂O₅ assay | Sigma-Aldrich | Corrosive, viscous. |
| Toluene | ACS Reagent, ≥99.5% | Fisher Scientific | Flammable, toxic. |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | Flammable. |
| Hexane | ACS Reagent, ≥98.5% | Fisher Scientific | Flammable. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house preparation | |
| Brine | Saturated Solution | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific | |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Step 1: Synthesis of m-Nitrophenylhydrazine
-
Diazotization of m-Nitroaniline:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Reduction of the Diazonium Salt:
-
In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (56.5 g, 0.25 mol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring. A thick precipitate of the hydrazine hydrochloride will form.
-
Allow the mixture to stand for 15 minutes, then collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
-
Isolation of m-Nitrophenylhydrazine:
-
Suspend the crude hydrochloride salt in water (200 mL) and add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10).
-
Cool the mixture in an ice bath to induce crystallization of the free hydrazine.
-
Collect the yellow-brown crystals by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator over calcium chloride.
-
The crude m-nitrophenylhydrazine can be purified by recrystallization from hot ethanol.
-
Step 2: Fischer Indole Synthesis of this compound
-
Formation of Propionaldehyde m-nitrophenylhydrazone:
-
In a 250 mL round-bottom flask, dissolve m-nitrophenylhydrazine (7.65 g, 0.05 mol) in ethanol (100 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
To this solution, add propionaldehyde (3.2 mL, 0.055 mol) dropwise with stirring at room temperature.
-
The hydrazone may precipitate out of the solution upon formation. Stir the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
The hydrazone can be used directly in the next step without isolation, or it can be collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to form the Indole Ring:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (100 g).
-
Heat the polyphosphoric acid to 70-80 °C with stirring.
-
Carefully add the propionaldehyde m-nitrophenylhydrazone (from the previous step) in small portions to the hot acid. The addition should be controlled to maintain the reaction temperature between 90-100 °C.[7]
-
After the addition is complete, continue to stir the reaction mixture at 95 °C for 2 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent.
-
-
Work-up and Isolation of the Isomeric Mixture:
-
Allow the reaction mixture to cool to approximately 60 °C and then pour it carefully onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8.[7]
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).[7]
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid containing a mixture of 3-methyl-4-nitro-1H-indole and this compound.[7]
-
Step 3: Separation and Purification of this compound
-
Column Chromatography:
-
The separation of the 4- and 6-nitro isomers is the most challenging step of this synthesis. Column chromatography is the recommended method.
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. The separation of nitroindole isomers can be challenging due to their similar polarities.[8]
-
Monitor the fractions by TLC to identify the separated isomers. The relative polarity of the 4- and 6-nitro isomers may vary, but typically the isomer with less intramolecular hydrogen bonding potential will elute first.
-
Combine the fractions containing the pure 6-nitro isomer and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
The purified this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline solid.
-
PART 2: Mechanism, Rationale, and Troubleshooting
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-defined steps:
Figure 2: Mechanism of the Fischer Indole Synthesis.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of m-nitrophenylhydrazine and propionaldehyde to form the corresponding hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its more reactive ene-hydrazine form.[1]
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and a di-imine intermediate.[1]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization, followed by the elimination of an ammonia molecule to form the stable aromatic indole ring.
The use of m-nitrophenylhydrazine leads to a mixture of 4- and 6-nitroindoles because the cyclization can occur at either of the two ortho positions to the hydrazine linkage on the benzene ring.
Scientific Rationale for Experimental Choices
-
Acid Catalyst in Fischer Indole Synthesis: Polyphosphoric acid is an effective catalyst for the cyclization step as it acts as both a strong acid and a dehydrating agent, promoting the necessary rearrangements and eliminations.[1]
-
Temperature Control: Maintaining the reaction temperature between 90-100 °C during cyclization is crucial.[7] Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition and polymerization of the starting materials and products.
-
Chromatographic Separation: The choice of a gradient elution in column chromatography is essential for separating the closely related 4- and 6-nitro isomers. The gradual increase in solvent polarity allows for the differential elution of compounds with very similar polarities.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of hydrazone | Incomplete reaction or decomposition of propionaldehyde. | Ensure the propionaldehyde is fresh and added slowly. Increase the reaction time for hydrazone formation. |
| No indole formation | Ineffective catalyst or insufficient temperature. | Check the quality of the polyphosphoric acid. Ensure the reaction temperature is maintained at 90-100 °C. |
| Dark, tarry crude product | Polymerization or decomposition at high temperatures. | Carefully control the temperature during the addition of the hydrazone and the subsequent heating. |
| Poor separation of isomers | Inappropriate solvent system for chromatography. | Screen different solvent systems (e.g., varying ratios of hexane:ethyl acetate, or using dichloromethane as a co-solvent). Use a longer column or a finer silica gel for better resolution. |
PART 3: Safety Precautions and Characterization
Safety
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
m-Nitroaniline: is toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Nitrites: are oxidizing agents. Keep away from combustible materials.
-
Acids (HCl, PPA): are corrosive. Handle with extreme care to avoid skin and eye contact.
-
Organic Solvents: are flammable. Keep away from ignition sources.
-
Characterization of this compound
-
Appearance: Yellow to brown solid.
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol [9]
-
Melting Point: The melting point of the purified product should be determined and compared with literature values.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the methyl group, signals for the aromatic protons, and a broad singlet for the N-H proton. The specific chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the structure.
-
IR (KBr): Characteristic peaks should be observed for the N-H stretch (around 3400 cm⁻¹), C-H stretches, aromatic C=C stretches, and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 3-methyl-6-nitro-1H-indole in kinase inhibitor synthesis
Application Note & Protocol
Topic: Leveraging 3-Methyl-6-nitro-1H-indole for the Strategic Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers, making the development of small-molecule inhibitors a cornerstone of targeted therapy.[1][3] Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged" scaffold.[4][5] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site, while its versatile chemistry permits fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6]
This application note details the strategic use of This compound as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its conversion into a lead-like molecule, and discuss its potential applications in drug discovery workflows.
The Strategic Advantage of this compound
The selection of a starting material is a critical decision in a medicinal chemistry campaign. This compound (Figure 1) offers several distinct advantages that make it an ideal scaffold for building a diverse library of kinase inhibitors.
-
Chemical Properties: The compound is a solid with a molecular weight of 176.17 g/mol .[7] Its structure features a bicyclic aromatic system that provides a rigid core for building upon.
-
The 3-Methyl Group: The methyl group at the C3 position serves two primary purposes. Firstly, it blocks the most reactive position of the indole ring from undesired electrophilic substitution, thereby directing further reactions to other sites.[8] Secondly, this small lipophilic group can engage in favorable van der Waals interactions within the often hydrophobic ATP-binding pocket of kinases, potentially enhancing binding affinity.
-
The 6-Nitro Group: The electron-withdrawing nitro group is the key to the scaffold's synthetic utility. It serves as a versatile chemical handle that can be readily transformed into other functional groups. Most importantly, it can be selectively reduced to a primary amine (6-amino-3-methyl-1H-indole), which provides a nucleophilic center for a wide array of subsequent coupling reactions. This position is frequently modified in known indole-based kinase inhibitors to introduce side chains that can interact with the solvent-exposed region of the kinase cleft or form critical hydrogen bonds.[4][9]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[7] |
| Molecular Weight | 176.17 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 133053-76-6 | PubChem[7] |
Core Synthetic Workflow: From Starting Material to a Potent Inhibitor Scaffold
The following section outlines a robust, two-step synthetic protocol to convert this compound into a functionalized inhibitor scaffold. This workflow is designed to be broadly applicable, allowing for the introduction of various R-groups to explore the structure-activity relationship (SAR).
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Reduction of this compound
Objective: To selectively reduce the nitro group at the C6 position to a primary amine, forming the key intermediate 6-amino-3-methyl-1H-indole. The use of stannous chloride (tin(II) chloride) is a classic and reliable method for this transformation, particularly for nitroarenes.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add absolute ethanol to create a suspension (approx. 10 mL per 1 g of starting material).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: This may cause foaming.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product, 6-amino-3-methyl-1H-indole, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
Protocol 2: Amide Coupling to Synthesize the Final Inhibitor
Objective: To couple the 6-amino intermediate with a carboxylic acid to form the final amide product. This is a common strategy to install moieties that can interact with the kinase hinge region. Here, we use EDC/HOBt as a standard peptide coupling system.
Materials:
-
6-amino-3-methyl-1H-indole (from Protocol 1)
-
A selected carboxylic acid (R-COOH, 1.1 eq) (e.g., 4-cyanobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Water, Ethyl Acetate, Brine
Procedure:
-
In a clean, dry flask, dissolve the selected carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 6-amino-3-methyl-1H-indole (1.0 eq) in a minimum amount of DMF to the reaction mixture.
-
Add the base (TEA or DIPEA, 2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-(3-methyl-1H-indol-6-yl)amide derivative.
| Step | Reactants | Typical Yield | Purity (HPLC) |
| 1: Reduction | This compound, SnCl₂·2H₂O | 85-95% | >90% (crude) |
| 2: Coupling | 6-amino-3-methyl-1H-indole, R-COOH | 60-80% | >98% (post-purification) |
Application in Kinase Biology and Assay Development
The synthesized indole derivatives are prime candidates for screening against a panel of protein kinases. The core scaffold is designed to mimic the hinge-binding motif of many known Type I and Type II kinase inhibitors.[1] The R-group introduced via the amide coupling can be rationally designed to target specific features of the target kinase, such as the DFG motif or allosteric pockets, thereby influencing the selectivity profile.[10]
Caption: A representative kinase signaling pathway targeted by inhibitors.
Hypothetical Screening Data: A compound synthesized via the described protocol, for instance, N-(3-methyl-1H-indol-6-yl)-4-cyanobenzamide, could be evaluated in biochemical assays. The following table presents hypothetical IC₅₀ values to illustrate a potential outcome.
| Kinase Target | IC₅₀ (nM) (Hypothetical) | Comments |
| CDK2 | 50 | Potent activity against a cell cycle kinase. |
| VEGFR2 | 25 | Strong inhibition of a key angiogenesis kinase. |
| p38α | >10,000 | Demonstrates selectivity against MAP kinases. |
| SRC | 850 | Moderate off-target activity. |
Conclusion
This compound represents a highly valuable and strategically sound starting point for the synthesis of novel kinase inhibitors. Its inherent chemical features allow for the efficient and directed construction of diverse molecular architectures. The protocols provided herein offer a reliable pathway to generate key intermediates and final compounds ready for biological evaluation. By leveraging this scaffold, drug discovery teams can rapidly build and screen focused libraries to identify potent and selective kinase inhibitors for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soci.org [soci.org]
Application Note & Protocol: The Strategic Role of 3-Methyl-6-nitro-1H-indazole as a Key Intermediate in the Synthesis of Pazopanib
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 3-methyl-6-nitro-1H-indazole, a critical intermediate in the manufacturing of Pazopanib, a potent multi-target tyrosine kinase inhibitor. We will explore the synthetic pathways to this intermediate, its subsequent conversion to Pazopanib, and provide detailed, field-proven protocols for its preparation and downstream use. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction: Pazopanib and the Importance of Synthetic Intermediates
Pazopanib, marketed as Votrient™, is an oral anti-cancer agent that has demonstrated significant efficacy in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism of action involves the inhibition of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the stem cell factor receptor (c-KIT).[1] By targeting these pathways, Pazopanib effectively disrupts tumor angiogenesis and growth.
The commercial synthesis of a complex molecule like Pazopanib is a multi-step process where the efficiency, purity, and cost-effectiveness are paramount. The choice of synthetic route and the quality of key intermediates are critical determinants of the final active pharmaceutical ingredient's (API) success. One of the most pivotal building blocks in several established synthetic routes to Pazopanib is 3-methyl-6-nitro-1H-indazole.[1][2] This intermediate provides the core indazole scaffold of the final drug molecule.
This application note will delve into the synthesis of 3-methyl-6-nitro-1H-indazole and its subsequent transformation into Pazopanib, offering both theoretical understanding and practical, step-by-step protocols.
Synthesis of the Key Intermediate: 3-Methyl-6-nitro-1H-indazole
The preparation of 3-methyl-6-nitro-1H-indazole is a crucial first step in the overall synthesis of Pazopanib. Several methods have been reported, with the most common and scalable approach involving the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline derivative.[3][4]
Synthetic Pathway Overview
The most prevalent route starts from 2-ethyl-5-nitroaniline or 2-methyl-5-nitroaniline. The reaction proceeds via a two-step mechanism:
-
Diazotization: The primary amine of the starting material is converted into a diazonium salt using a nitrosating agent, such as sodium nitrite or tert-butyl nitrite, in an acidic medium like glacial acetic acid.[4][5]
-
Intramolecular Cyclization: The unstable diazonium salt intermediate undergoes an in-situ cyclization to form the stable indazole ring system.[4]
The choice of nitrosating agent can significantly impact the reaction yield. For instance, using tert-butyl nitrite has been reported to produce near-quantitative yields (98%), whereas sodium nitrite gives a more moderate yield (around 40.5%).[3][5]
Visualization of the Synthetic Pathway
Caption: Synthesis of 3-Methyl-6-nitro-1H-indazole.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-methyl-6-nitro-1H-indazole is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | Beige to dark yellow solid powder | [2][4] |
| Melting Point | 187-188°C | [4] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| CAS Number | 6494-19-5 | [6] |
Detailed Experimental Protocol: High-Yield Synthesis of 3-Methyl-6-nitro-1H-indazole
This protocol is adapted from a high-yield procedure utilizing tert-butyl nitrite.[5]
Safety Precautions: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. 2-Ethyl-5-nitroaniline is toxic and should be handled with care.
Materials:
-
2-Ethyl-5-nitroaniline (10.0 g, 0.06 mol)
-
Glacial Acetic Acid (340 mL total)
-
tert-Butyl Nitrite (8.98 mL, 0.06 mol)
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolution: To a 500 mL round-bottom flask, add 2-ethyl-5-nitroaniline (10.0 g, 0.06 mol) and 300 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is completely dissolved.
-
Reagent Preparation: In a separate container, prepare a solution of tert-butyl nitrite (8.98 mL, 0.06 mol) in 40 mL of glacial acetic acid.
-
Addition: Transfer the tert-butyl nitrite solution to a dropping funnel. Add the solution dropwise to the stirred 2-ethyl-5-nitroaniline solution over a period of 15 minutes. Maintain the reaction at room temperature.
-
Reaction: After the addition is complete, allow the solution to stir for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator to obtain an orange solid.
-
Work-up: Dissolve the resulting solid in approximately 120 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (3 x 100 mL) to neutralize any remaining acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to afford 3-methyl-6-nitro-1H-indazole as a yellow solid.
-
Yield: Expected yield is approximately 10.4 g (98%).[5]
From Intermediate to API: The Synthesis of Pazopanib
With the key intermediate, 3-methyl-6-nitro-1H-indazole, in hand, the subsequent steps focus on building the final Pazopanib molecule. The innovator's route, starting from this intermediate, involves a four-step process.[1]
Overview of the Synthetic Transformation
The synthesis of Pazopanib from 3-methyl-6-nitro-1H-indazole can be summarized as follows:
-
Methylation of Indazole: The first step involves the methylation of 3-methyl-6-nitro-1H-indazole to form N,2,3-trimethyl-2H-indazol-6-amine's precursor.[1]
-
Nitro Group Reduction: The nitro group is then reduced to a primary amine, yielding 2,3-dimethyl-2H-indazol-6-amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., Pd/C).[1][2]
-
Coupling with Pyrimidine: The resulting amine is then coupled with a 2,4-dichloropyrimidine derivative. This reaction typically occurs in the presence of a base like sodium bicarbonate.[1][7]
-
Final Amination: The final step is a nucleophilic aromatic substitution reaction where the remaining chlorine on the pyrimidine ring is displaced by 5-amino-2-methylbenzenesulfonamide to yield Pazopanib.[1]
Visual Workflow: Pazopanib Synthesis
Caption: Key stages in the synthesis of Pazopanib.
Protocol: Reduction of 3-Methyl-6-nitro-1H-indazole to 3-Methyl-1H-indazol-6-amine
This protocol describes the reduction of the nitro group, a critical step in the synthesis of the key amine intermediate.[2][8]
Safety Precautions: Concentrated HCl is highly corrosive. Tin(II) chloride is harmful. Handle both with extreme care under a fume hood. The reaction can be exothermic.
Materials:
-
3-Methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol)
-
Ethyl Acetate (60 mL total)
-
Tin(II) chloride dihydrate (10.19 g, 45.2 mmol)
-
Concentrated HCl (1 mL)
-
Saturated Na₂CO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
100 mL round-bottom flask
-
Ice bath
Procedure:
-
Initial Setup: In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol) to the cooled suspension.
-
Acid Addition: Add concentrated HCl (1 mL) dropwise, ensuring the internal temperature remains below 10 °C.[8]
-
Reaction: Remove the ice bath and stir the mixture at room temperature for an additional 3 hours. Monitor the reaction completion by TLC.
-
Quenching and Neutralization: Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C. Carefully neutralize the mixture with a saturated Na₂CO₃ solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid.
-
Yield: Expected yield is approximately 87.3%.[2]
Conclusion and Future Perspectives
The synthesis route starting from 3-methyl-6-nitro-1H-indazole represents a well-established and robust method for the production of Pazopanib.[1] While alternative routes exist, this pathway is frequently cited in patent literature and offers a reliable approach for obtaining the final drug substance.[2][9] The protocols detailed in this note provide a solid foundation for researchers and drug development professionals. Optimization of reaction conditions, particularly for large-scale synthesis, may be necessary to further enhance yields and purity.[10][11] Future work may focus on developing more environmentally friendly and cost-effective methods for the synthesis of this key intermediate and its subsequent conversion to Pazopanib.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 6. 6494-19-5|3-Methyl-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
Cell-based assay development for 3-methyl-6-nitro-1H-indole derivatives
Application Note & Protocols
Title: A Framework for Cell-Based Assay Development to Profile the Bioactivity of 3-Methyl-6-Nitro-1H-Indole Derivatives
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity.[1] Specifically, this compound derivatives represent a promising class of compounds whose therapeutic potential is actively being explored, particularly in oncology.[2][3] The electron-withdrawing nature of the nitro group can significantly modulate the molecule's interactions with biological targets.[2] A critical step in the preclinical evaluation of these novel chemical entities is the characterization of their effects at the cellular level. Cell-based assays are indispensable tools in this process, providing vital insights into a compound's cytotoxicity, mechanism of action, and potential therapeutic window in a physiologically relevant context.[4][5][6]
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade for the systematic evaluation of this compound derivatives. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring the generation of reliable, reproducible, and translatable data. The framework detailed herein progresses from initial high-throughput phenotypic screening to more complex mechanistic studies, including the assessment of apoptosis and cell cycle arrest, which are common mechanisms for anticancer agents.[1]
The Assay Development Cascade: A Strategic Overview
A tiered approach is the most efficient strategy for characterizing a library of novel compounds. This workflow begins with a broad, high-throughput screening (HTS) compatible assay to identify "hits" (compounds with cellular activity) and progresses to more detailed, lower-throughput assays to elucidate the mechanism of action (MoA) for those hits. This strategy ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for characterizing this compound derivatives.
Primary Screening: Assessing Cytotoxicity and Cell Viability
The initial goal is to determine whether the compounds have a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[7] A cell viability assay is a fundamental tool for this purpose.[8][9] Luminescent assays that measure intracellular ATP levels, such as Promega's CellTiter-Glo®, are considered the gold standard for HTS due to their high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[10] A decrease in ATP is a hallmark of metabolic compromise and cell death.
Protocol 2.1: High-Throughput Cell Viability Screening (ATP-Based Luminescence)
Rationale: This protocol is optimized for a 96- or 384-well format to rapidly screen compounds and generate dose-response curves for calculating the half-maximal inhibitory concentration (IC50), a key measure of potency.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer). The choice should be relevant to the intended therapeutic area.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound derivatives (stock solutions in DMSO, e.g., 10 mM).
-
Positive control (e.g., Staurosporine or Doxorubicin).
-
Sterile, tissue culture-treated 96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570 or equivalent).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay period.[8]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution plate of the indole derivatives in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Carefully remove the old medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 48-72 hours. This duration is typically sufficient to observe effects on cell proliferation and viability.
-
-
Assay Measurement:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Secondary Assays: Elucidating the Mechanism of Action
Once "hit" compounds are identified and their IC50 values are determined, the next critical step is to understand how they are affecting the cells. Based on published data for other nitroindole derivatives, apoptosis and cell cycle arrest are highly probable mechanisms of action.[2][3]
Apoptosis Induction: Caspase-3/7 Activity
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[11] A central feature of apoptosis is the activation of a cascade of proteases called caspases, with Caspase-3 and Caspase-7 being the primary executioners. Measuring the activity of these caspases provides a direct and quantifiable marker of apoptosis.[12]
Caption: The caspase cascade in apoptosis, a target for indole derivatives.
Protocol 3.1.1: Luminescent Caspase-3/7 Activity Assay
Rationale: Similar to the viability assay, a luminescent format like Promega's Caspase-Glo® 3/7 provides high sensitivity and an HTS-compatible workflow.[13] The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3 and -7 to generate a light signal.[13][14]
Materials:
-
Materials from Protocol 2.1.
-
Caspase-Glo® 3/7 Assay kit (Promega, Cat. No. G8090 or equivalent).
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2.1. It is crucial to treat cells with the indole derivatives at concentrations around their determined IC50 values (e.g., 0.5x, 1x, and 2x IC50) to observe a clear dose-dependent effect.
-
The incubation time may be shorter (e.g., 24 hours), as caspase activation can be an earlier event than complete loss of viability.
-
-
Assay Measurement:
-
Equilibrate the cell plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of active Caspase-3/7.[14]
-
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[1] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase.[15][16]
Protocol 3.2.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: This is the gold-standard method for cell cycle analysis.[17][18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[15] Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.[15] Flow cytometry is used to measure the fluorescence of individual cells.[19]
Materials:
-
Cells treated with indole derivatives (at IC50 concentrations) in 6-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Ice-cold 70% ethanol (for fixation).
-
PI/RNase Staining Buffer (e.g., from BD Biosciences, Cat. No. 550825 or prepared in-house).
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat with the compounds of interest (and controls) for 24-48 hours.
-
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic populations) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their morphology.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical for degrading RNA, ensuring that PI only stains DNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis and Assay Validation
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (4PL) curve using software like GraphPad Prism.
Assay Quality Control: For HTS, it is essential to validate the robustness of the assay. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the quality and reliability of the assay.[20][21]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average signal for the positive (e.g., 0.1% DMSO) and negative (e.g., high-concentration cytotoxic drug) controls.
-
| Z'-Factor Value | Interpretation of Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS.[21] |
| 0 to 0.5 | Marginal assay; may require optimization but can still be useful.[21][22] |
| < 0 | Poor assay; not suitable for screening.[21] |
Example Data Summary: The following table illustrates how to present the summarized data from the primary and secondary screens for a hypothetical set of indole derivatives.
| Compound ID | Primary Screen: Viability IC50 (µM) | Assay Z'-Factor | Secondary Screen: Caspase-3/7 Activation (Fold Change vs. Vehicle) | Secondary Screen: Cell Cycle Arrest Phase (at IC50) |
| IND-001 | 1.2 | 0.78 | 5.6 | G2/M |
| IND-002 | 25.4 | 0.78 | 1.1 | No significant change |
| IND-003 | 0.8 | 0.78 | 8.2 | Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | >100 | N/A | 1.0 | Normal Distribution |
| Doxorubicin | 0.5 | N/A | 9.5 | G2/M |
Conclusion
This application note provides a validated, multi-tiered framework for the comprehensive cellular characterization of novel this compound derivatives. By systematically progressing from broad phenotypic screening to targeted mechanistic assays, researchers can efficiently identify promising drug candidates and elucidate their mechanisms of action. Adherence to rigorous protocols and quality control measures, such as the calculation of the Z'-factor, is paramount for generating high-quality, reliable data essential for advancing drug discovery programs.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bioivt.com [bioivt.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comprehensive Characterization of 3-Methyl-6-nitro-1H-indole
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of 3-methyl-6-nitro-1H-indole (C₉H₈N₂O₂; Molar Mass: 176.17 g/mol ).[1] As a key intermediate in the synthesis of various pharmaceutical compounds, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[2] This guide details optimized protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.
Introduction: The Importance of Rigorous Characterization
This compound is a crucial building block in medicinal chemistry and fine chemical synthesis.[2] Its molecular structure, comprising an indole nucleus substituted with a methyl group at the 3-position and a nitro group at the 6-position, imparts specific chemical properties that are leveraged in drug design. The presence of impurities, isomers (e.g., 3-methyl-4-nitro-1H-indole or 3-methyl-5-nitro-1H-indole), or residual solvents from the synthesis process can significantly impact reaction yields, impurity profiles of subsequent steps, and the toxicological profile of the final drug substance.
Therefore, a multi-faceted analytical approach is not merely a quality control measure but a foundational component of robust process development and regulatory compliance. This guide presents a validated suite of analytical techniques designed to provide a complete chemical and physical profile of this compound.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of this compound, capable of separating the main compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for quantifying the purity of nitroaromatic compounds due to its high resolution and sensitivity.[3] The polarity of this compound makes it well-suited for retention on non-polar stationary phases like C18.
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for the moderately polar indole ring. A phenyl-hexyl stationary phase can also be considered as it offers alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.[4]
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities. The addition of a small amount of formic acid (0.1%) is critical to protonate any acidic or basic functional groups, ensuring sharp, symmetrical peak shapes by minimizing ionic interactions with residual silanols on the stationary phase.[4]
-
Detection: The nitroaromatic chromophore in the molecule exhibits strong UV absorbance. A detection wavelength of 254 nm is chosen as it provides a high signal-to-noise ratio for many aromatic and nitroaromatic compounds.[5][6]
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10.0 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions: A summary of the HPLC instrumental parameters is provided in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 150 mm) or equivalent C18/Phenyl-Hexyl column[4] |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 0 min (25% B), 10 min (65% B), 11 min (25% B), 15 min (25% B)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm[4] |
-
Data Analysis:
-
Integrate the chromatogram to determine the peak area of all components.
-
Calculate the purity of this compound using the area percent method (assuming all impurities have a similar response factor at 254 nm).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[2] Due to the relatively high melting point of this compound, a high-temperature inlet and column program are required.
Rationale for Method Design:
-
Column: A low-polarity capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is ideal. This stationary phase separates compounds primarily based on their boiling points and provides excellent inertness for a wide range of analytes, including indole derivatives.[7]
-
Ionization: Electron Ionization (EI) at 70 eV is used as it is a robust, reproducible technique that generates characteristic, fragment-rich mass spectra, which are invaluable for structural elucidation and library matching.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
Figure 2: Step-by-step workflow for GC-MS analysis.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Inlet Temperature | 280 °C[7] |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C[7] |
| Ion Source Temp | 230 °C (EI)[7] |
| Mass Range | 40 - 550 m/z[7] |
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with reference standards and the NIST mass spectral library.
-
Quantify residual solvents using an external or internal standard calibration curve.
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure, including the substitution pattern on the indole ring. Both ¹H and ¹³C NMR are essential.[2]
Rationale for Solvent Choice:
-
Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis as it readily dissolves the compound and its residual proton signal does not interfere with the aromatic region of the analyte. Deuterated chloroform (CDCl₃) is also a viable alternative.[8]
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (Position 1) | ~11.5 - 12.0 | Broad Singlet (br s) | Exchangeable proton, chemical shift can be concentration-dependent. |
| H-7 | ~8.3 - 8.5 | Doublet (d) | Downfield shift due to proximity to the nitro group. |
| H-5 | ~7.8 - 8.0 | Doublet of Doublets (dd) | Coupling to H-4 and H-7. |
| H-4 | ~7.4 - 7.6 | Doublet (d) | |
| H-2 | ~7.2 - 7.4 | Singlet (s) | Proton on the pyrrole ring. |
| -CH₃ (Position 3) | ~2.3 - 2.5 | Singlet (s) | Aliphatic methyl protons. |
Expected ¹³C NMR Spectral Data (101 MHz, DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-6 | ~145 - 148 | Carbon bearing the nitro group, significantly deshielded. |
| C-7a | ~135 - 138 | Quaternary carbon at the ring junction. |
| C-3a | ~128 - 132 | Quaternary carbon at the ring junction. |
| C-2 | ~122 - 125 | |
| C-4 | ~118 - 121 | |
| C-5 | ~115 - 118 | |
| C-7 | ~110 - 113 | |
| C-3 | ~108 - 112 | Quaternary carbon bearing the methyl group. |
| -CH₃ | ~9 - 12 | Aliphatic methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule.[9]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
-
Data Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Perform background subtraction using a blank KBr pellet or an empty ATR crystal.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3400 - 3300 | N-H Stretch | Indole N-H | Medium |
| ~3100 - 3000 | Aromatic C-H Stretch | Ar-H | Medium |
| ~2950 - 2850 | Aliphatic C-H Stretch | -CH₃ | Weak |
| ~1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| ~1550 - 1475 | Asymmetric N-O Stretch | Aromatic Nitro (NO₂) | Strong |
| ~1360 - 1290 | Symmetric N-O Stretch | Aromatic Nitro (NO₂) | Strong |
The two strong absorption bands for the nitro group are the most diagnostic peaks in the FTIR spectrum for confirming the identity of this compound.[10]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
-
Instrumentation and Conditions:
-
Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Data Analysis:
-
The measured mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass.
-
Theoretical Exact Mass (C₉H₈N₂O₂): 176.0586 Da[1]
-
Expected [M+H]⁺: 177.0664 Da
-
The measured mass should be within a 5 ppm error tolerance of the theoretical value.
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the physicochemical properties of the compound, such as melting point, thermal stability, and decomposition profile. This information is vital for process safety, formulation development, and storage condition definitions.[11]
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Mettler Toledo DSC 3 or equivalent TGA/DSC system |
| Temperature Range | 30 °C to 400 °C |
| Heating Rate | 10 °C/min[12] |
| Atmosphere | Nitrogen, flow rate of 50 mL/min |
| Crucible | Vented aluminum pan |
Expected Results:
-
DSC: An endothermic peak corresponding to the melting of the compound will be observed. The onset temperature of this peak is taken as the melting point. For nitroaromatic compounds, an exothermic event may follow the melting, indicating thermal decomposition.[12][13]
-
TGA: The TGA curve will show the mass loss of the sample as a function of temperature. A stable baseline until the onset of decomposition indicates the absence of volatile solvents. The temperature at which significant mass loss begins defines the decomposition temperature.
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal set of analytical techniques. The protocols detailed in this guide provide a robust framework for confirming the identity, structure, purity, and physicochemical properties of this important synthetic intermediate. HPLC and GC-MS are essential for purity and impurity profiling, while NMR and FTIR provide unambiguous structural confirmation. HRMS verifies the elemental composition, and thermal analysis establishes critical safety and stability parameters. Adherence to these detailed methods will ensure a high degree of confidence in the quality of this compound for its intended use in research and drug development.
References
- 1. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 3. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 3-Methyl-6-Nitro-1H-Indole for Biological Screening
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1][2] This application note provides a detailed guide for the chemical modification of a specific, high-potential scaffold: 3-methyl-6-nitro-1H-indole. We present the strategic rationale and detailed, step-by-step protocols for key derivatization reactions, including N-alkylation, Vilsmeier-Haack formylation, and the Mannich reaction. The objective is to generate a chemically diverse library of analogues primed for biological screening, with a particular focus on anticancer and antimicrobial applications, where nitroaromatic and indole-based compounds have shown significant promise.[3][4][5][6]
Introduction: The Strategic Value of the this compound Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, offers a unique combination of aromaticity, hydrogen-bonding capability, and tunable electronic properties that make it an ideal starting point for drug discovery.[7] The specific scaffold, this compound, is pre-functionalized with two key groups that inform a rational derivatization strategy:
-
The 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic character of the indole ring. Furthermore, nitroaromatic compounds are a well-established class of antimicrobial agents, often exerting their effect through bioreduction to cytotoxic reactive nitrogen species within target pathogens.[6][8] In oncology, nitro groups can enhance binding affinity and have been incorporated into compounds targeting critical pathways.[9][10]
-
The 3-Methyl Group: This group blocks the most nucleophilic position of the indole ring (C-3), thereby directing electrophilic substitution reactions to other sites, primarily the N-1 and C-2 positions. This provides regiochemical control in subsequent synthetic steps. The methyl group also adds lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.
This guide focuses on leveraging these intrinsic features to build a library of derivatives for identifying novel bioactive lead compounds.
Rationale for Derivatization: Exploring Structure-Activity Relationships (SAR)
Derivatization is not a random exercise but a targeted exploration of the chemical space around a core scaffold to understand its Structure-Activity Relationship (SAR).[9][11] By systematically modifying specific positions on the this compound core, researchers can probe the molecular interactions that govern biological activity.
dot digraph "SAR_Rationale" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="filled", fontname="Arial", fontsize=11];
Scaffold [label=" this compound | N-1 Position | C-2 Position | 6-Nitro Group", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];
N1_Mod [label="N-Alkylation / Acylation\n(Modulates Solubility, \nMetabolic Stability, H-Bonding)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; C2_Mod [label="C-2 Formylation\n(Versatile Synthetic Handle)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; N1_Mannich [label="N-1 Aminomethylation\n(Adds Basic Side Chain, \nImproves PK/PD)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", peripheries=2];
Biol_Activity [label="Biological Activity\n(e.g., IC50, MIC)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Scaffold:f1 -> N1_Mod [color="#5F6368"]; Scaffold:f1 -> N1_Mannich [color="#5F6368"]; Scaffold:f2 -> C2_Mod [color="#5F6368"];
{N1_Mod, C2_Mod, N1_Mannich} -> Biol_Activity [arrowhead=vee, style=dashed, color="#202124", label=" Screening Assays"]; } } Figure 1: Key derivatization sites on the scaffold.
Synthetic Protocols for Derivatization
The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: N-Alkylation of this compound
This is a fundamental modification to introduce diverse substituents at the indole nitrogen, significantly impacting the molecule's steric and electronic profile.[12][13][14] The use of sodium hydride (NaH) ensures complete deprotonation of the relatively acidic N-H proton, forming a potent indole anion nucleophile.
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: Slow addition is critical to control the evolution of flammable hydrogen gas.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating complete formation of the indole anion.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: Quenching destroys any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
dot digraph "N_Alkylation_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
start [label="Start: Dry Flask\nunder Argon", fillcolor="#F1F3F4", fontcolor="#202124"]; add_indole [label="Add Indole (1.0 eq)\n& Anhydrous DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; cool_0c [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nah [label="Add NaH (1.2 eq)\nPortion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; stir_deprotonate [label="Stir at 0 °C\n(30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; add_rx [label="Add Alkyl Halide (1.1 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; react_rt [label="Warm to RT\nStir (2-16 h)\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Cool to 0 °C\nQuench with sat. NH₄Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with EtOAc (3x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash with H₂O, Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry (MgSO₄), Filter,\nConcentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify via Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> add_indole -> cool_0c -> add_nah -> stir_deprotonate -> add_rx -> react_rt -> quench -> extract -> wash -> dry -> purify -> end; } } Figure 2: Workflow for N-Alkylation Protocol.
Protocol 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group, a highly versatile synthetic handle for further derivatization (e.g., reductive amination, Wittig reactions).[15][16] The reaction proceeds via an electrophilic chloroiminium salt (the Vilsmeier reagent). With the C-3 position blocked, formylation is expected to occur at the C-2 position.[17]
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials and Reagents:
-
N-1 substituted this compound (N-protection is recommended)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice
Experimental Procedure:
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C. Add POCl₃ (1.5 - 3.0 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. Causality: This pre-formation step is crucial for generating the active electrophile before adding the indole substrate.
-
Substrate Addition: Dissolve the N-1 substituted this compound (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude aldehyde by flash column chromatography.
dot digraph "Vilsmeier_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
start [label="Start: Dry Flask\nunder Argon", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagent [label="Cool DMF to 0 °C\nAdd POCl₃ (1.5-3 eq)\nStir 30 min", fillcolor="#FBBC05", fontcolor="#202124"]; add_indole [label="Add Indole (1.0 eq)\nin DCE dropwise at 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Warm to RT, then\nHeat to 60-80 °C (2-6 h)\nMonitor by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolyze [label="Cool to 0 °C\nPour onto Crushed Ice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize with sat. NaHCO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with DCM (3x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash_dry [label="Wash with Brine, Dry (MgSO₄),\nFilter, Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify via Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Pure Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> prep_reagent -> add_indole -> heat -> hydrolyze -> neutralize -> extract -> wash_dry -> purify -> end; } } Figure 3: Workflow for Vilsmeier-Haack Protocol.
Protocol 3: Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen.[18][19] For indoles, this typically occurs at the C-3 position.[20] Since this position is blocked in our scaffold, the reaction will proceed on the indole nitrogen (N-1), providing a rapid route to compounds with basic side chains that can improve aqueous solubility and serve as pharmacophoric elements.
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials and Reagents:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, morpholine, piperidine)
-
Acetic acid
-
Ethanol or Dioxane
-
5% Sodium Hydroxide (NaOH) solution
Experimental Procedure:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), the secondary amine (1.1 eq), and ethanol.
-
Acidification: Add glacial acetic acid (catalytic to 1.0 eq) to the mixture.
-
Aldehyde Addition: Cool the mixture to 5-10 °C and add aqueous formaldehyde (1.1 eq) dropwise. Causality: The acid catalyzes the formation of the electrophilic Eschenmoser's salt-like intermediate from the amine and formaldehyde.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.[21] Progress can be monitored by TLC.
-
Basification: Add 5% NaOH solution to the reaction mixture until it is basic (pH > 9). This neutralizes the acid and precipitates the product.
-
Isolation: If a precipitate forms, collect it by filtration and wash with cold water. If an oil forms, extract it with a suitable organic solvent (e.g., EtOAc or DCM).
-
Drying & Concentration: If extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
dot digraph "Mannich_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
start [label="Start: Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; combine [label="Combine Indole (1 eq),\nAmine (1.1 eq), Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; acidify [label="Add Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; cool_add [label="Cool to 5-10 °C\nAdd Formaldehyde (1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir at RT (12-24 h)\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; basify [label="Basify with 5% NaOH\n(pH > 9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="Isolate Product\n(Filtration or Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify\n(Recrystallization or Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Pure Mannich Base", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> combine -> acidify -> cool_add -> react -> basify -> isolate -> purify -> end; } } Figure 4: Workflow for Mannich Reaction Protocol.
Strategy for Biological Screening
The derivatized library of this compound analogues is well-suited for screening in several therapeutic areas.
Anticancer Screening
Indole derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and critical signaling pathways like PI3K/Akt/mTOR.[3][7] Furthermore, substituted 5-nitroindoles have been identified as binders of the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and cell cycle arrest.[9][10]
Primary Screening:
-
Cell Viability Assays: Screen compounds against a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) using assays like MTT or AlamarBlue to determine IC₅₀ values.
Secondary/Mechanistic Assays:
-
Cell Cycle Analysis: Use flow cytometry to determine if lead compounds induce cell cycle arrest at specific phases (e.g., G1, S, G2/M).[7]
-
Kinase Inhibition Assays: Screen against relevant protein kinases (e.g., VEGFR, EGFR).
-
Tubulin Polymerization Assays: Assess the ability of compounds to inhibit microtubule formation.[2]
dot digraph "PI3K_Pathway" { graph [nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Indole Derivative\n(Potential Inhibitor)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates", fontsize=9]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label=" activates", fontsize=9]; Akt -> mTORC1 [label=" activates", fontsize=9]; mTORC1 -> Proliferation [label=" promotes", fontsize=9];
Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; } } Figure 5: Simplified PI3K/Akt/mTOR signaling pathway.
Antimicrobial Screening
The nitroaromatic core is a strong indicator of potential antimicrobial activity.[6] Indole derivatives have also demonstrated efficacy against drug-resistant bacteria, including MRSA.[22][23]
-
Minimum Inhibitory Concentration (MIC): Determine the MIC values for lead compounds against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution methods.
-
Minimum Bactericidal Concentration (MBC): For compounds showing good MIC values, determine the MBC to assess whether they are bacteriostatic or bactericidal.
-
Antifungal Screening: Test compounds against fungal pathogens like Candida albicans and Candida krusei.[23]
Data Presentation
Screening data should be organized systematically to facilitate SAR analysis.
| Compound ID | R¹ (N-1) | R² (C-2) | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| M3N6I-H | -H | -H | > 50 | > 64 |
| M3N6I-01 | -CH₂Ph | -H | 12.5 | 32 |
| M3N6I-02 | -CH₃ | -H | 28.1 | 64 |
| M3N6I-03 | -CH₂Ph | -CHO | 5.2 | 16 |
| M3N6I-04 | -CH₂(Morpholine) | -H | 8.9 | 8 |
Table 1: Example data table for summarizing biological screening results of a hypothetical library derived from this compound.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for creating a diverse chemical library through strategic N-alkylation, C-2 formylation, and Mannich reactions. The resulting compounds are primed for screening in anticancer and antimicrobial assays, where their unique structural features are likely to yield promising lead candidates.
Future work should focus on the optimization of initial hits, guided by the SAR data obtained from primary screening. This may involve synthesizing additional analogues to probe specific interactions, conducting more in-depth mechanistic studies, and ultimately advancing the most promising compounds to in vivo efficacy and safety evaluations.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. chemtube3d.com [chemtube3d.com]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Investigating the Anticancer Potential of 3-methyl-6-nitro-1H-indole and Related Nitroindoles
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] This guide provides a comprehensive framework for the initial investigation of novel indole derivatives, using 3-methyl-6-nitro-1H-indole as a representative example. While specific research on this particular molecule is nascent, the protocols and mechanistic insights described herein are derived from extensive studies on related nitroindole and indole compounds, offering a robust starting point for evaluating its potential as an anticancer agent.[4][5][6] We will detail standardized in vitro protocols for assessing cytotoxicity, elucidating the mechanism of cell death, and interpreting the resulting data, thereby providing a complete workflow for preclinical screening.
Part 1: Scientific Rationale and Postulated Mechanisms
The indole ring is a core component of many natural and synthetic molecules that exhibit potent anticancer properties.[1][7][8] Compounds such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are well-documented to induce apoptosis and modulate multiple cellular signaling pathways.[9][10] The introduction of a nitro group to the indole scaffold can further enhance biological activity, with some nitroindoles demonstrating capabilities to downregulate key oncogenes like c-Myc and generate reactive oxygen species (ROS), leading to cancer cell death.[4][5]
Based on the activities of structurally related compounds, a novel molecule like this compound could potentially exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: A primary goal of many cancer therapies is to trigger programmed cell death (apoptosis) in malignant cells. Indole derivatives have been shown to initiate the intrinsic apoptosis pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][6]
-
Cell Cycle Arrest: By interfering with the cell division machinery, anticancer compounds can halt the proliferation of cancer cells. Indole compounds have been observed to cause cell cycle arrest at various phases, notably the G1/S or G2/M transitions, often by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][10]
-
Inhibition of Tubulin Polymerization: The microtubule network is critical for cell division, and its disruption is a clinically validated anticancer strategy. Certain indole derivatives are known to bind to tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis.[11]
-
Targeting Oncogenic Pathways: Specific substituted indoles can interact with and inhibit key cancer-driving proteins and pathways, such as the NF-κB pathway or G-quadruplex DNA structures in oncogene promoters like c-Myc.[4][5][7]
Hypothetical Signaling Pathway
The diagram below illustrates the intrinsic apoptosis pathway, a common mechanism targeted by indole-based anticancer agents. A compound like this compound could potentially activate this pathway by downregulating anti-apoptotic proteins like Bcl-2 or upregulating pro-apoptotic proteins like Bax.
Caption: Hypothetical activation of the intrinsic apoptosis pathway by an indole agent.
Part 2: Experimental Screening Workflow
A logical, phased approach is essential for efficiently screening a novel compound. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies.
Caption: Phased experimental workflow for in vitro evaluation of a novel compound.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the core assays required to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assessment by MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast).
-
Appropriate culture medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin.[12]
-
This compound, dissolved in DMSO to create a 100 mM stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[12][13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2x working concentrations of the compound by serially diluting the stock solution in culture medium. A typical range for initial screening is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells. Add 100 µL of the 2x compound dilutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
6-well plates.
-
Compound of interest.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided with the kit).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).
-
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is used to confirm the molecular changes associated with apoptosis, such as the cleavage of caspases.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Treat cells in 6-well plates as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-40 µg per lane) and separate them by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C on a shaker.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin). Look for an increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio.
Part 4: Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD (48h) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | [Example: 12.5 ± 1.8] | [Example: 6.4] |
| A549 | Lung Carcinoma | [Example: 21.3 ± 2.5] | [Example: 3.8] |
| HCT116 | Colon Carcinoma | [Example: 9.8 ± 1.1] | [Example: 8.2] |
| MRC-5 | Normal Lung Fibroblast | [Example: 80.4 ± 7.6] | N/A |
| Doxorubicin | (Positive Control) | [Varies by cell line] | [Varies] |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) suggests cancer-specific toxicity. Data are illustrative.
Interpretation:
-
A low IC₅₀ value indicates high potency.
-
A high Selectivity Index suggests the compound is more toxic to cancer cells than normal cells, which is a desirable characteristic for a potential therapeutic agent.
-
If results from the Annexin V/PI assay show a significant, dose-dependent increase in the Annexin V positive population, it strongly suggests the compound's cytotoxic effect is mediated by apoptosis.
-
Western blot results showing increased levels of cleaved Caspase-3 and cleaved PARP, alongside an increased Bax/Bcl-2 ratio, would provide definitive molecular confirmation of apoptosis induction via the intrinsic pathway.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds | MDPI [mdpi.com]
- 10. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 11. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Nitroindoles
Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of nitroindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing indole scaffolds bearing electron-withdrawing nitro groups. The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry, presents unique challenges when applied to deactivated substrates. This document provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and achieve successful outcomes in your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Fischer indole synthesis of nitroindoles, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction is not proceeding, or the yield of my nitroindole is very low. What are the primary causes and how can I improve it?
A1: Low reactivity is the most common challenge in the synthesis of nitroindoles via the Fischer method. The strong electron-withdrawing nature of the nitro group deactivates the arylhydrazine, making the key steps of the reaction, particularly the[1][1]-sigmatropic rearrangement, energetically more demanding.
Underlying Causes and Solutions:
-
Insufficiently Strong Acid Catalyst: Standard acid catalysts like acetic acid or hydrochloric acid are often too weak to promote the cyclization of deactivated nitrophenylhydrazones.[2][3]
-
Solution: Employ stronger acid catalysts. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction.[4][5][6] A mixture of phosphoric acid and sulfuric acid has also been shown to be effective.[2] Lewis acids such as zinc chloride can be used, but may require higher temperatures.[1][7]
-
-
Suboptimal Reaction Temperature: The increased activation energy for the cyclization of nitrophenylhydrazones requires higher reaction temperatures.
-
Short Reaction Time: Due to the slower reaction rate, insufficient reaction time will lead to low conversion.
-
Solution: Extend the reaction time. Reactions may require several hours to reach completion.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Solubility of Starting Materials: The nitrophenylhydrazone may have poor solubility in the reaction medium, hindering the reaction.
Q2: My reaction mixture is turning into a dark, tarry mess, and I am unable to isolate the desired product. What is causing this and how can I prevent it?
A2: The formation of tar is a common issue in Fischer indole syntheses, especially when using harsh conditions required for deactivated substrates.
Underlying Causes and Solutions:
-
Decomposition at High Temperatures: While higher temperatures are often necessary, excessive heat can lead to the decomposition of starting materials, intermediates, and the final product.[3]
-
Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Determine the optimal temperature that promotes the reaction without causing significant decomposition.
-
-
Prolonged Exposure to Strong Acids: Strong acids at high temperatures can promote side reactions and polymerization.
-
Solution: Once the reaction has reached completion (as determined by TLC), work up the reaction mixture promptly to avoid prolonged exposure of the product to the acidic conditions.
-
-
Oxidation: The reaction mixture can be susceptible to oxidation, especially at high temperatures.
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.
-
Q3: I am observing multiple spots on my TLC, and I am having difficulty isolating the desired nitroindole isomer. What are these side products and how can I improve the selectivity and purification?
A3: The formation of isomeric products and other side products is a common challenge, and the purification of nitroindoles can be difficult due to their similar polarities.
Underlying Causes and Solutions:
-
Formation of Positional Isomers: If you are using a meta-substituted nitrophenylhydrazine, the cyclization can occur on either side of the substituent, leading to a mixture of isomers (e.g., 4-nitro and 6-nitroindoles).
-
Solution: The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on the carbonyl compound. In some cases, separation of the isomers by column chromatography is the only option.[8]
-
-
N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond of the hydrazone, which leads to the formation of anilines and other byproducts.[9][10]
-
Solution: The choice of acid catalyst can influence the extent of N-N bond cleavage. Experiment with different acid catalysts to find one that favors the desired cyclization pathway.
-
-
Challenges in Purification: Positional isomers of nitroindoles often have very similar polarities, making their separation by column chromatography challenging.[8]
-
Solution:
-
Chromatography: Use a high-quality silica gel and carefully optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one that provides good differential solubility between the desired product and impurities.
-
-
II. Frequently Asked Questions (FAQs)
-
Q: What is the best acid catalyst to use for the synthesis of nitroindoles?
-
A: While there is no single "best" catalyst for all substrates, polyphosphoric acid (PPA) is often the most effective choice for the cyclization of deactivated nitrophenylhydrazones.[4][5][6] It serves as both a strong acid catalyst and a high-temperature solvent. A mixture of phosphoric acid and sulfuric acid is also a good option.[2]
-
-
Q: Can I use a one-pot procedure for the synthesis of nitroindoles?
-
A: Yes, a one-pot procedure where the nitrophenylhydrazine and the carbonyl compound are mixed together with the acid catalyst without prior formation of the hydrazone is often successful and can be more efficient.[1]
-
-
Q: How does the position of the nitro group on the phenylhydrazine affect the reaction?
-
A: The position of the nitro group has a significant impact. Para- and ortho-nitro-substituted phenylhydrazines are generally more challenging substrates than meta-nitro-substituted ones due to the strong deactivating effect of the nitro group on the positions required for cyclization.
-
-
Q: My nitrophenylhydrazine starting material is old. Can I still use it?
-
A: Arylhydrazines can degrade over time. It is recommended to use freshly purified starting materials. If you suspect your nitrophenylhydrazine is impure, it can be purified by recrystallization.
-
III. Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of 3-Methyl-5-nitroindole[2]
This protocol is adapted from a literature procedure and provides a reliable method for the synthesis of a representative nitroindole.
Materials:
-
4-Nitrophenylhydrazine
-
Propionaldehyde
-
85% Phosphoric Acid
-
Toluene
-
Sodium Carbonate (anhydrous)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitrophenylhydrazine (1 equivalent), 85% phosphoric acid (approximately 1.5 mL per gram of hydrazine), and toluene (sufficient to ensure vigorous stirring).
-
Hydrazone Formation and Cyclization: Heat the mixture to 90-100°C with vigorous stirring. Slowly add propionaldehyde (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at 90-100°C for 2 hours.
-
Workup:
-
Separate the reddish toluene phase.
-
Add fresh toluene to the reaction flask and continue stirring at 90-100°C for an additional 4 hours.
-
Separate the toluene phase and repeat the toluene addition and heating for a final 4 hours.
-
Combine all the toluene extracts.
-
-
Purification:
-
Dry the combined toluene extracts over anhydrous sodium carbonate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethanol mixture to yield 3-methyl-5-nitroindole as yellow needles.
-
Quantitative Data Summary:
| Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₃PO₄ / H₂SO₄ | 90-100 | 6-10 | 70-85 | [2] |
| Polyphosphoric Acid (PPA) | 100-120 | 2-4 | 60-80 | [4][5] |
| Acetic Acid / HCl | Reflux | 4-8 | 10-30 | [3] |
| Zinc Chloride | 120-150 | 2-4 | 40-60 | [1] |
IV. Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Competing Reaction Pathways
Caption: Desired cyclization vs. undesired N-N bond cleavage.
V. References
-
Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. 1,3-Dimethyl-4-, 5- and 6-Nitroindoles. Organic Preparations and Procedures International, 23(3), 357–363. --INVALID-LINK--
-
Perche, J. C., & Saint-Ruf, G. (1976). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1, (10), 1152–1156. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
Deng, H., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(11), 4597–4603. --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
Deng, H., & Garg, N. K. (2011). Why do some Fischer indolizations fail?. PubMed. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers. Retrieved January 4, 2026, from --INVALID-LINK--
-
Bahrami, H., & Zibaei, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2628–2637. --INVALID-LINK--
-
Sargsyan, A. S., Mkrtchyan, S. A., & Stepanyan, A. A. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3737. --INVALID-LINK--
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sargsyan, A. S., Mkrtchyan, S. A., & Stepanyan, A. A. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. --INVALID-LINK--
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-methyl-6-nitro-1H-indole Synthesis
Welcome to the technical support guide for the synthesis and optimization of 3-methyl-6-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. This compound serves as a critical building block in the development of various pharmacologically active agents. However, its synthesis can present challenges, including low yields, regioselectivity issues, and purification difficulties.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your reaction conditions for a successful, reproducible synthesis.
Synthesis Overview: The Fischer Indole Synthesis
The most common and versatile method for constructing the indole core is the Fischer indole synthesis, discovered in 1883.[1] This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[2][3]
For this compound, the logical starting materials are (4-nitrophenyl)hydrazine and acetone. The reaction proceeds through a key[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1][2] The choice of acid catalyst is critical and can range from Brønsted acids (e.g., H₂SO₄, HCl, PPA) to Lewis acids (e.g., ZnCl₂, BF₃).[3]
Caption: General workflow for the Fischer Indole Synthesis of this compound.
Troubleshooting Guide & FAQs
Section 1: Low Yields and Reaction Failures
Question: My reaction yield for this compound is consistently low (<30%). What are the most likely causes and how can I improve it?
Answer: Low yields are the most common complaint in Fischer indolizations. The issue typically stems from one of four areas: starting material quality, reaction conditions, catalyst choice, or competing side reactions.
-
Starting Material Integrity:
-
Hydrazine Stability: Phenylhydrazines can degrade upon storage, especially if exposed to air and light. Use freshly opened or purified (recrystallized) (4-nitrophenyl)hydrazine. Confirm its purity by NMR and melting point.
-
Solvent Purity: Ensure solvents are anhydrous, as water can interfere with the formation of the hydrazone intermediate.
-
-
Reaction Conditions:
-
Temperature: While heating is necessary to drive the[4][4]-sigmatropic rearrangement, excessive temperatures can lead to decomposition and tar formation, a common issue in reactions involving nitroarenes.[5] A systematic temperature optimization is crucial. See the table below for recommended starting points.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged heating after the reaction has completed can degrade the product.
-
-
Catalyst Selection and Loading:
-
The choice of acid catalyst is paramount.[3] For substrates with electron-withdrawing groups like a nitro group, stronger acids are often required. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a solvent. However, it is viscous and can make workup difficult. A mixture of sulfuric acid in ethanol or acetic acid is a common alternative.
-
Lewis acids like ZnCl₂ can also be effective and may offer milder conditions, but require strictly anhydrous conditions.[6]
-
Catalyst Loading: Insufficient catalyst will result in a stalled reaction. Conversely, excessive acid can promote side reactions. A catalytic amount (e.g., 10-20 mol%) is a good starting point, though some protocols use the acid as the solvent.
-
-
Competing Pathways:
-
Electron-donating substituents on the carbonyl component can stabilize certain intermediates, leading to N-N bond cleavage that competes with the desired rearrangement, ultimately causing the reaction to fail.[7][8] While acetone is generally robust, this is a key consideration when synthesizing more complex analogs.
-
Question: My reaction isn't working at all. TLC shows only starting material. Why might the Fischer indolization fail completely?
Answer: Complete reaction failure often points to a fundamental problem with the initial steps of the mechanism.
-
Failed Hydrazone Formation: The first step is the condensation of the hydrazine and the ketone.[2] If your phenylhydrazine is of poor quality or if the conditions are not suitable (e.g., presence of excess water), this equilibrium may not favor the hydrazone, and the reaction will not proceed.
-
Inappropriate Acid Catalyst: The nitro group on the phenylhydrazine is strongly deactivating. This makes the subsequent protonation and rearrangement steps more difficult. The acid you are using may simply not be strong enough to catalyze the reaction. Consider switching from a weaker acid like acetic acid to a stronger one like polyphosphoric acid or sulfuric acid.[1][3]
-
Steric Hindrance: While not an issue for the synthesis of this compound from acetone, if you are using a more sterically hindered ketone, the formation of the enamine intermediate required for the rearrangement can be disfavored.[9]
Section 2: Side Products and Purification
Question: I'm observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?
Answer: The primary side product concern in this specific synthesis is the formation of the regioisomeric 3-methyl-4-nitro-1H-indole . The cyclization step can occur at either ortho position relative to the hydrazine group.
-
Cause of Isomer Formation: The cyclization step involves an electrophilic attack on the aromatic ring. While electronic effects from the nitro group direct the cyclization, a mixture of isomers is often unavoidable. One reported synthesis using 85% H₃PO₄ yielded a mixture of the 4-nitro and 6-nitro isomers.[10]
-
Minimization Strategy:
-
Choice of Acid: The choice of acid and solvent can influence the isomer ratio. Experiment with different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂) to see if the regioselectivity can be improved.
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, but this needs to be balanced with achieving a reasonable reaction rate.
-
-
Other Side Products: Dark, tar-like substances are common byproducts resulting from the decomposition of starting materials or the product under harsh acidic and high-temperature conditions.[5] To minimize this, use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
Question: Purification is challenging. The 4-nitro and 6-nitro isomers are difficult to separate. What is the best purification strategy?
Answer: Separating these isomers requires careful chromatographic techniques.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent System: The polarity difference between the 4-nitro and 6-nitro isomers is slight. You will need a low-polarity eluent system and a slow gradient to achieve separation. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A common starting point is a 4:1 hexane/ethyl acetate mixture.[11] You may need to try very shallow gradients (e.g., increasing ethyl acetate by 1-2% at a time).
-
Loading: Ensure the crude product is fully dissolved in a minimal amount of solvent (e.g., dichloromethane or ethyl acetate) and dry-loaded onto a small amount of silica for the best resolution.
-
-
Recrystallization: If you can obtain a product that is significantly enriched in one isomer after chromatography, recrystallization can be used to achieve high purity. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or toluene.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Optimized Reaction Parameters & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1: Protic Acid | Condition 2: Lewis Acid | Condition 3: PPA | Rationale & Key Considerations |
| Catalyst | Conc. H₂SO₄ | Anhydrous ZnCl₂ | Polyphosphoric Acid (PPA) | The strong electron-withdrawing nitro group requires a potent catalyst. PPA often gives good yields but is viscous. H₂SO₄ is a strong, inexpensive alternative. ZnCl₂ offers milder conditions but requires an anhydrous environment.[1][3] |
| Solvent | Ethanol or Acetic Acid | Toluene or Dioxane | None (PPA is solvent) | The solvent must be stable to the acidic conditions and high temperatures. Acetic acid can also act as a co-catalyst.[3] |
| Temperature | 80 - 110 °C (Reflux) | 100 - 140 °C | 90 - 120 °C | Start on the lower end and increase if the reaction is slow. High temperatures increase the risk of tar formation.[10] |
| Time | 2 - 6 hours | 4 - 12 hours | 1 - 4 hours | Monitor progress by TLC to determine the optimal time and avoid product degradation. |
| Workup | Quench in ice-water, neutralize with base (e.g., NaOH, NaHCO₃), extract with organic solvent (e.g., EtOAc). | Cool, dilute with organic solvent, wash with aqueous base and brine. | Pour hot reaction mixture into ice-water, stir vigorously, neutralize, and extract. | PPA workup can be difficult; pouring the hot mixture into ice helps break it down. |
Experimental Protocol: Fischer Synthesis of this compound
This protocol is a representative procedure based on established methodologies.[1][10] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
(4-nitrophenyl)hydrazine (1.0 eq)
-
Acetone (3.0 - 5.0 eq)
-
Polyphosphoric Acid (PPA) (10x weight of hydrazine)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine.
-
Reagent Addition: Add polyphosphoric acid to the flask. The mixture will be thick. Begin stirring and gently heat the mixture to ~60 °C to reduce viscosity.
-
Once the hydrazine has dissolved, add acetone dropwise to the stirred mixture over 10-15 minutes. An initial exothermic reaction may be observed.
-
Reaction: After the addition is complete, increase the temperature to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete (starting hydrazine consumed), allow the flask to cool slightly (to ~70-80 °C). Carefully and slowly pour the hot, viscous reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or 10% NaOH solution until the aqueous layer is neutral or slightly basic (pH 7-8).[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude solid, which will likely be a mixture of 4-nitro and 6-nitro isomers.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers. Combine the fractions containing the desired this compound and concentrate to yield the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 11. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-methyl-6-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this important heterocyclic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by issues of low yield, side-product formation, and difficult purifications. The presence of the electron-withdrawing nitro group can deactivate the aromatic ring, making classical indole syntheses more difficult than for electron-rich analogues. This guide focuses primarily on the most common and versatile route—the Fischer Indole Synthesis—and provides detailed troubleshooting for maximizing yield and purity.
The Primary Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone of indole chemistry.[1] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[2][3] For this compound, the reaction proceeds by reacting (4-nitrophenyl)hydrazine with propionaldehyde (propanal).
The reaction mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the aldehyde to form a phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step, where a new C-C bond is created.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form the five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole.[1][5]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Topic: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the first things I should check?
A1:
-
Starting Material Integrity: Verify the purity of your (4-nitrophenyl)hydrazine and propionaldehyde. Hydrazines can degrade over time, and aldehydes can oxidize or polymerize. Use freshly opened or purified starting materials.
-
Catalyst Activity: The choice and quality of the acid catalyst are critical.[5] If using a Lewis acid like zinc chloride (ZnCl₂), ensure it is anhydrous, as water can deactivate it. If using a Brønsted acid like polyphosphoric acid (PPA), ensure it has not absorbed atmospheric moisture.
-
Reaction Stoichiometry: Ensure the molar ratios are correct. Typically, a slight excess of the aldehyde or ketone can be used.
-
Temperature Profile: The reaction often requires heating to drive the cyclization step.[2] Ensure your reaction has reached and maintained the target temperature. Conversely, excessive heat can lead to decomposition.
Q2: My reaction vessel is full of a dark, tar-like substance, and I can't isolate any product. What's causing this polymerization?
A2: This is a very common problem in Fischer indole syntheses, often caused by overly aggressive acidic conditions.[6] Indoles, especially when first formed, can be sensitive to strong acids and polymerize.
-
Causality: Strong Brønsted acids (like H₂SO₄ or HCl) can protonate the indole product, making it susceptible to electrophilic attack by other protonated intermediates, leading to a chain reaction of polymerization.
-
Solutions:
-
Switch to a Milder Catalyst: Lewis acids such as zinc chloride or boron trifluoride are often effective and less prone to causing polymerization.[1][3]
-
Use Polyphosphoric Acid (PPA): PPA is an excellent medium for this reaction as it acts as both the catalyst and solvent, often providing good yields with less charring than sulfuric acid.
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for cyclization to proceed at a reasonable rate.
-
Change the Solvent: Acetic acid is a common solvent that can also act as a co-catalyst and often gives cleaner reactions than non-polar solvents.[2]
-
Caption: Figure 2: Workflow for Troubleshooting Low Yield.
Topic: Product Purity and Side Reactions
Q3: My NMR spectrum shows a mixture of products. What are the likely impurities or isomers?
A3:
-
Isomeric Products: The Fischer synthesis is generally highly regioselective based on the structure of the hydrazine. If you are using pure (4-nitrophenyl)hydrazine, formation of other nitro-indole isomers (like 4-nitro or 5-nitro) is unlikely. Isomeric impurities would most likely arise from impure starting hydrazine. For instance, contamination with (3-nitrophenyl)hydrazine could lead to a mixture of 3-methyl-5-nitro-1H-indole and 3-methyl-7-nitro-1H-indole.
-
Incomplete Reaction: Unreacted hydrazone is a common impurity.
-
Side Products: Side reactions can occur, especially if the aldehyde is not α,β-unsaturated.[2] However, with propionaldehyde, this is not a primary concern.
Q4: How can I effectively purify the crude this compound?
A4:
-
Work-up: After the reaction is complete, it's crucial to neutralize the acid catalyst carefully. The crude product often precipitates upon basification.
-
Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is the standard method for separating the desired product from isomers and baseline impurities.[7] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
Topic: Reaction Conditions and Reagents
Q5: There are many possible acid catalysts. How do I choose the best one for my application?
A5: The choice of catalyst is a critical parameter that balances reactivity with the potential for side reactions. There is no single "best" catalyst, as the optimal choice depends on the scale of your reaction and your tolerance for harsh conditions.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Fused with reactants or in a high-boiling solvent | Mild, good for sensitive substrates, lower polymerization.[1] | Must be rigorously anhydrous; can be less reactive. |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst, ~80-120 °C | Strong dehydrating agent, good yields, serves as solvent.[1][2] | Viscous and difficult to stir; work-up can be challenging. |
| Sulfuric Acid (H₂SO₄) | Diluted in a solvent like ethanol or acetic acid | Inexpensive, strong, and highly effective.[1] | Prone to causing significant charring and polymerization.[6] |
| Acetic Acid (AcOH) | Used as solvent, often refluxing | Mild, acts as both solvent and catalyst, clean reactions.[2] | May not be strong enough for deactivated systems. |
Table 1: Comparison of Common Acid Catalysts for the Fischer Indole Synthesis.
Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound using PPA
This protocol is a synthesized example based on established principles of the Fischer Indole Synthesis.
Materials:
-
(4-nitrophenyl)hydrazine
-
Propionaldehyde (Propanal)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-nitrophenyl)hydrazine (1.0 eq).
-
Hydrazone Formation (Optional but recommended for cleaner reactions): Dissolve the hydrazine in ethanol. Add propionaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours until TLC analysis shows complete conversion to the hydrazone. Remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone (or directly to the starting hydrazine), add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).
-
Heating: Heat the viscous mixture with vigorous stirring in an oil bath at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Allow the reaction to cool to about 60-70 °C. Cautiously and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or 10% NaOH until the pH is neutral to basic (pH ~8).[8] The crude product should precipitate as a solid.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify further by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis [a.osmarks.net]
- 4. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 8. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to Preventing Degradation of 3-methyl-6-nitro-1H-indole During Storage
Introduction
3-methyl-6-nitro-1H-indole is a vital intermediate in pharmaceutical synthesis and organic chemistry.[1] Its stability is paramount for ensuring experimental reproducibility and the integrity of downstream applications. However, like many indole and nitroaromatic compounds, it is susceptible to degradation if not stored and handled correctly.[2][3] The electron-rich indole ring and the electron-withdrawing nitro group create a molecule prone to oxidative and photochemical degradation pathways.[2][4]
This guide provides a comprehensive, question-and-answer-based resource to help you identify, prevent, and troubleshoot the degradation of this compound, ensuring the long-term viability and purity of your research materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily driven by three factors:
-
Oxidation: The electron-rich indole nucleus is highly susceptible to oxidation from atmospheric oxygen.[2][4] This process can be accelerated by the presence of metal ions.
-
Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly UV radiation.[5][6] Light exposure can provide the energy needed to initiate degradative chemical reactions.
-
Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including oxidation and other decomposition pathways.[2] While some related compounds are stored at room temperature, this is not advisable for long-term stability.[7]
Q2: I've noticed the color of my solid this compound has changed from beige to a darker yellow or brown. What does this mean?
A2: A visible color change is a primary indicator of chemical degradation.[7][8] For indole compounds, this often points to oxidation and the formation of polymeric or oxidized byproducts. While a slight change may not render the entire batch unusable for all applications, it is a definitive sign of impurity. It is strongly recommended to verify the compound's purity via an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with any sensitive experiments.[8]
Q3: What are the ideal storage temperatures for short-term and long-term storage?
A3: To maximize shelf-life, the following temperatures are recommended:
-
Short-Term Storage (days to weeks): Refrigeration at 2-8°C is suitable.[9]
-
Long-Term Storage (months to years): Freezing at -20°C or colder is highly recommended to significantly slow down all potential degradation pathways.[2]
Q4: Is it better to store the compound as a solid or in solution?
A4: Storing the compound in its solid form is strongly preferred. Solutions are generally less stable as solvents can facilitate degradation pathways. If you must store solutions:
-
Prepare them fresh whenever possible.
-
Use high-purity, anhydrous, aprotic solvents (e.g., DMF, DMSO).
-
Aliquot stock solutions into single-use, light-resistant vials to avoid repeated freeze-thaw cycles.
-
Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
-
Store solutions frozen at -20°C or -80°C.[10]
Q5: How critical is it to protect the compound from light and oxygen?
A5: It is critically important . Both light and oxygen are key drivers of degradation.[2][10]
-
Oxygen directly participates in the oxidation of the indole ring.[4] Storing under an inert atmosphere like argon or nitrogen displaces oxygen and minimizes this risk.[7]
-
Light , especially UV wavelengths, provides the activation energy for photochemical reactions that can break bonds or create reactive species, leading to a cascade of degradation products.[5][6] Always use amber or opaque containers to block light.[8]
Section 2: In-Depth Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Scientific Rationale & Recommended Solution |
| The solid compound has changed color or appears clumpy. | 1. Exposure to Air/Light: Oxidation and photodegradation have occurred. 2. Moisture Absorption: The compound is hygroscopic, leading to clumping and potentially accelerating hydrolysis or other reactions. | Solution: Discard the vial if severely discolored. If the change is minor, re-verify purity via HPLC before use. Prevention: Always store the compound in a tightly sealed, opaque vial, preferably in a desiccator. Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid. Purge the vial with argon or nitrogen before resealing for long-term storage.[7] |
| Inconsistent or non-reproducible experimental results. | Compound Degradation: The actual concentration of the active compound is lower than calculated, or degradation byproducts are interfering with the reaction. | Solution: This is a strong indication of compromised purity. It is highly advisable to source a fresh, quality-controlled batch of the compound. Validation: Before extensive use, run a small-scale control experiment with a new lot to confirm that the issue is resolved. Implement the stringent storage protocols outlined in this guide for the new batch immediately upon receipt.[8] |
| Stock solution appears cloudy, has changed color, or shows precipitation upon thawing. | 1. Solvent-Mediated Degradation: The solvent may be promoting decomposition. 2. Poor Solubility at Low Temp: The compound is crashing out of solution. 3. Freeze-Thaw Cycles: Repeated temperature changes can accelerate degradation and affect solubility. | Solution: Do not use the solution. Prepare a fresh stock solution immediately before your experiment. Prevention: Use high-purity, anhydrous aprotic solvents. If precipitation is an issue, gentle warming or sonication can be used for initial dissolution, but avoid prolonged heating.[8] Always aliquot stock solutions into single-use volumes to eliminate freeze-thaw cycles. |
Section 3: Protocols and Methodologies
Protocol 1: Recommended Storage and Handling of Solid Compound
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Initial Storage: Immediately place the sealed container in a dark environment at the appropriate temperature (2-8°C for short-term, -20°C for long-term).
-
Dispensing: a. Transfer the sealed container to a desiccator and allow it to equilibrate to ambient room temperature before opening. This is crucial to prevent water condensation. b. If possible, handle the solid compound in a glove box or an environment purged with inert gas (argon or nitrogen). c. Weigh the desired amount quickly. d. Before resealing the main container for storage, flush the headspace with a gentle stream of inert gas for 15-30 seconds. e. Seal the container tightly, wrap with parafilm for extra security, and return it to the correct storage temperature.
Protocol 2: Purity Verification by HPLC (Example Method)
Verifying the purity of a new batch or a suspected degraded sample is a critical step. A reverse-phase HPLC method is generally suitable.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (nitroaromatic compounds typically absorb well at this wavelength).[11]
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: A pure sample should yield a single major peak. The appearance of multiple new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.
Section 4: Visual Guides and Summaries
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | Long-Term: ≤ -20°C Short-Term: 2-8°C | Long-Term: ≤ -80°C Short-Term: ≤ -20°C | To minimize the kinetic rate of all degradation reactions.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Inert Gas (Argon, Nitrogen) | To prevent oxidative degradation by displacing atmospheric oxygen.[7][10] |
| Light | Protect from all light | Protect from all light | To prevent initiation of photochemical degradation pathways.[8] |
| Container | Tightly sealed, opaque or amber glass vial | Tightly sealed, opaque or amber glass vial (single-use aliquots) | To protect from light, moisture, and atmospheric contaminants. |
Diagram 1: Key Degradation Pathways for this compound
Caption: Key environmental stressors leading to the degradation of the compound.
Diagram 2: Recommended Workflow for Handling & Storage
Caption: A self-validating workflow for handling new and in-use batches.
References
- 1. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cswab.org [cswab.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-METHYL-6-NITROINDOLE CAS#: 133053-76-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating N-N Bond Cleavage in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Our focus today is on a common and often frustrating side reaction: the cleavage of the nitrogen-nitrogen bond in the arylhydrazone intermediate. Understanding the mechanistic underpinnings of this issue is the first step toward rationally designing experiments that favor your desired indole product.
Part 1: Frequently Asked Questions - Understanding N-N Bond Cleavage
This section addresses the fundamental questions surrounding the N-N bond cleavage pathway.
Q1: What is N-N bond cleavage in the Fischer indole synthesis, and why is it a significant problem?
A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1] The desired productive pathway involves a key[2][2]-sigmatropic rearrangement of a protonated enehydrazine intermediate, which crucially keeps both nitrogen atoms of the original hydrazine involved in the cyclization process until one is eliminated as ammonia at the final step.[1][3][4][5][6]
N-N bond cleavage is a competing, non-productive pathway where the weak nitrogen-nitrogen single bond is broken prematurely. This cleavage event completely halts the indole-forming cascade and leads to undesired byproducts, primarily the corresponding aniline and ammonia, along with fragments from the carbonyl partner. This side reaction directly reduces the yield of the target indole, complicates the purification process due to the formation of multiple byproducts, and can, in some cases, prevent the reaction from proceeding altogether.[4][7][8]
Q2: What is the mechanistic basis for N-N bond cleavage versus the productive indole synthesis pathway?
A2: The divergence between the desired synthesis and the cleavage side reaction occurs at the protonated enehydrazine stage. The outcome is dictated by which nitrogen atom is protonated and the subsequent stability of the resulting intermediates.
-
Productive Pathway ([2][2]-Sigmatropic Rearrangement): Protonation on the α-nitrogen (Nα, adjacent to the aryl group) is generally productive. This allows for the formation of the enehydrazine tautomer, which, upon a second protonation, undergoes the critical[2][2]-sigmatropic rearrangement. This concerted step forms the new C-C bond necessary for the indole ring system while breaking the N-N bond in a controlled manner that leads to cyclization.[3][5][6]
-
Cleavage Pathway (Heterolytic Scission): Protonation can also occur on the β-nitrogen (Nβ). This event weakens the N-N bond significantly. Instead of a concerted rearrangement, the molecule can undergo direct heterolytic cleavage of the N-N bond. This process is particularly favored if the resulting fragments (an aniline and an iminium cation) are stabilized.[7][8]
The following diagram illustrates this critical mechanistic branch point.
Caption: Competing pathways in the Fischer indole synthesis.
Q3: What are the primary factors that promote N-N bond cleavage?
A3: Several experimental and substrate-related factors can tip the balance in favor of N-N bond cleavage:
-
Excessive Acidity/Inappropriate Catalyst: The use of overly strong Brønsted acids (like H₂SO₄) or high concentrations of Lewis acids can accelerate the non-selective protonation, including at the Nβ position, leading to cleavage.[4][9]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the cleavage pathway, causing decomposition of starting materials and intermediates.[10][11]
-
Substrate Electronics: Arylhydrazines with strong electron-donating groups (e.g., methoxy, amino) on the aromatic ring can stabilize the positive charge that develops on the Nβ nitrogen during the cleavage process. This electronic stabilization makes the N-N bond more susceptible to breaking.[7][8]
-
Steric Hindrance: Highly substituted ketones or bulky groups on the arylhydrazine can sterically hinder the conformation required for the[2][2]-sigmatropic rearrangement, making the direct cleavage pathway kinetically more favorable.
Part 2: Troubleshooting Guide - Strategies to Mitigate N-N Bond Cleavage
This section provides actionable solutions to common problems encountered during the Fischer indole synthesis.
Issue 1: Low Indole Yield with Significant Aniline Byproduct Formation
-
Probable Cause: Your catalyst is either too strong or used at too high a concentration, favoring the direct N-N cleavage pathway over the desired cyclization.
-
Solution: Switch to a milder catalyst system or optimize the catalyst loading. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) can be effective but are often aggressive.[1][11][12][13] Milder Lewis acids frequently offer a better balance of reactivity and selectivity.[12][13][14]
Table 1: Comparison of Common Catalysts in Fischer Indole Synthesis
| Catalyst | Type | Typical Loading (mol%) | Propensity for N-N Cleavage | Key Considerations |
| H₂SO₄, PPA | Brønsted Acid | 50 - 200% (or as solvent) | High | Very effective for robust substrates, but often requires high temperatures and can cause significant charring and cleavage with sensitive substrates.[1][11][13] |
| p-TsOH | Brønsted Acid | 10 - 50% | Moderate | A good general-purpose solid acid catalyst, often used in non-polar solvents like toluene. Can be effective under microwave conditions.[12][15] |
| ZnCl₂ | Lewis Acid | 25 - 150% | Low to Moderate | One of the most common and effective mild catalysts.[12][13][14] Requires anhydrous conditions. Can be used in various solvents or neat. |
| BF₃·OEt₂ | Lewis Acid | 25 - 100% | Low to Moderate | A powerful Lewis acid that often promotes the reaction at lower temperatures.[12][14] Highly sensitive to moisture. |
| InCl₃, FeCl₃ | Lewis Acid | 5 - 20% | Low | Often used in catalytic amounts, these are effective and mild alternatives to ZnCl₂.[12] |
Protocol 1: General Procedure using Zinc Chloride (ZnCl₂) as a Mild Lewis Acid Catalyst
This protocol is adapted for the synthesis of 2,3-disubstituted indoles.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazone (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (1.2 eq).
-
Solvent (Optional): Add a high-boiling inert solvent such as toluene or xylene (approx. 0.5 M concentration). For many substrates, the reaction can also be run neat (without solvent).
-
Reaction: Heat the reaction mixture to 110-140 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Issue 2: Reaction Fails or Yields a Complex Mixture with Sterically Hindered or Electronically-Challenged Substrates
-
Probable Cause: The activation energy for the[2][2]-sigmatropic rearrangement is too high due to steric repulsion or unfavorable electronic effects from substituents.[7] High temperatures used to overcome this barrier often lead to decomposition and N-N cleavage.
-
Solution: Employ microwave-assisted synthesis to rapidly and uniformly heat the reaction, often allowing the desired pathway to proceed before decomposition or side reactions can occur.[16][17][18]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for your specific substrate.
-
Reactant Preparation: In a dedicated microwave reaction vial, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq).
-
Catalyst/Solvent: Add a suitable catalyst, such as p-toluenesulfonic acid (p-TSA), and a microwave-appropriate solvent (e.g., ethanol, THF, or even solvent-free).[11][15]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-20 minutes).[11][17] The reaction time and temperature are key parameters to optimize.
-
Work-up & Purification: After cooling, the work-up is typically similar to the conventional heating method: quench, extract, and purify.
Issue 3: Inconsistent Results and Poor Reproducibility
-
Probable Cause: The choice of solvent can significantly impact reaction outcomes by affecting the solubility of reactants, the activity of the catalyst, and the stability of key intermediates.[19][20]
-
Solution: Systematically screen a small set of solvents to identify the optimal medium for your specific substrate-catalyst combination. Acetic acid can often serve as both a solvent and a catalyst, while high-boiling non-polar solvents like toluene are also common.[12][19]
Caption: A systematic workflow for solvent screening.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrpr.com [ijrpr.com]
- 17. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 18. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis for the Modern Researcher: 3-Methyl-6-Nitro-1H-Indole vs. 5-Nitroindole
A Senior Application Scientist's Guide to Two Versatile Nitroindoles in Drug Discovery and Organic Synthesis
In the landscape of medicinal chemistry and synthetic methodology, the indole scaffold remains a cornerstone, celebrated for its prevalence in bioactive natural products and its versatility as a synthetic intermediate. The introduction of a nitro group to this privileged structure dramatically alters its electronic properties, opening new avenues for chemical functionalization and biological activity. This guide provides a detailed comparative analysis of two key nitroindole isomers: 3-methyl-6-nitro-1H-indole and the more extensively studied 5-nitroindole.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that differentiate these two molecules. We will delve into their physicochemical properties, synthetic pathways, and known biological activities, supported by experimental data and detailed protocols to empower your research endeavors.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The position of the nitro substituent and the presence of a methyl group at the C3 position are the defining structural differences between these two molecules. These seemingly minor alterations have significant consequences for their electronic character, steric profile, and, ultimately, their chemical and biological behavior.
The electron-withdrawing nitro group at C5 in 5-nitroindole significantly influences the electron density of the entire bicyclic system, particularly the pyrrole ring, making the N-H proton more acidic compared to indole itself. In contrast, for this compound, the nitro group is positioned on the benzene ring, exerting its electron-withdrawing effect primarily on the carbocyclic portion. The C3-methyl group is an electron-donating group, which can influence the nucleophilicity of the indole ring.
A summary of their key physicochemical properties is presented below.
| Property | This compound | 5-Nitroindole |
| Chemical Structure | ||
| Molecular Formula | C₉H₈N₂O₂[1] | C₈H₆N₂O₂ |
| Molecular Weight | 176.17 g/mol [1] | 162.15 g/mol |
| Appearance | Yellow to brown solid[2] | Yellow to orange crystalline solid |
| Melting Point | Not reported | 140-142 °C |
| Boiling Point | 365.5 ± 22.0 °C (Predicted)[2] | 362.6 ± 15.0 °C (Predicted) |
| Solubility | Not reported | Soluble in organic solvents like DMSO and ethanol; poorly soluble in water.[3] |
| pKa (Predicted) | 15.06 ± 0.30[2] | Not reported |
Note: Experimental data for this compound is limited in publicly available literature. Some properties are based on computational predictions.
Part 2: Synthesis and Chemical Reactivity
The synthetic routes to these nitroindoles are dictated by the principles of electrophilic aromatic substitution and cyclization reactions.
Synthesis of 5-Nitroindole
The synthesis of 5-nitroindole is well-established and can be achieved through several methods, most commonly via the Fischer indole synthesis. A typical pathway involves the acid-catalyzed reaction of a p-nitrophenylhydrazine with a suitable ketone or aldehyde, followed by cyclization.
Diagram: Fischer Indole Synthesis for 5-Nitroindole
References
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Nitroindoles in Cancer Cells
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent bioactivity, coupled with the diverse chemical space accessible through substitution, has made it a focal point for anticancer drug discovery.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, onto this scaffold can dramatically enhance its pharmacological profile. This guide provides a comparative analysis of substituted nitroindoles, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
The Nitro Group: A Critical Determinant of Anticancer Activity
The position and electronic influence of the nitro group are pivotal. Its strong electron-withdrawing nature can modulate the indole ring's reactivity and its interaction with biological targets. Much of the research has converged on 5-nitroindole derivatives, which have demonstrated a broad spectrum of potent anticancer activities against various cancer cell lines.[3][4] This guide will focus primarily on this scaffold, exploring how substitutions at other positions influence efficacy and selectivity.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of the nitroindole scaffold is exquisitely sensitive to the nature and position of its substituents. A systematic analysis reveals key trends that govern its interaction with cancer cells.
Substitutions at the N1 Position (Indole Nitrogen)
The N1 position is a common site for modification to improve pharmacokinetic properties and modulate activity.
-
Bulky Substituents: Introducing bulky groups at N1 can enhance cytotoxicity. For instance, the addition of a morpholinomethyl or piperidinomethyl group to a 5-nitroindole-2,3-dione core has been shown to produce highly active compounds.[5] The compound 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone demonstrated particularly marked effects against non-small cell lung cancer and leukemia cell lines.[5] This suggests that the N1 position can accommodate larger moieties that may facilitate additional binding interactions or alter the molecule's solubility and cell permeability.
Substitutions at the C2 and C3 Positions
The C2 and C3 positions offer significant opportunities to influence the molecule's shape and electronic distribution.
-
C2 Position: Attaching flexible, amine-containing side chains at the C2 position has proven to be a successful strategy. A series of pyrrolidine-substituted 5-nitroindoles were developed as binders of the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in oncogene regulation.[3][4][6] These substitutions are crucial for interacting with the terminal G-quartets of the G-quadruplex structure.[3][6]
-
C3 Position: The C3 position is often functionalized with groups that can participate in hydrogen bonding or other key interactions. In the 5-nitroindole-2,3-dione series, the attachment of a thiosemicarbazone moiety at C3 is critical for activity. Further substitution on the terminal nitrogen of the thiosemicarbazone, such as with a chlorophenyl group, significantly enhances potency.[5]
Comparative Efficacy of Substituted Nitroindoles
The following table summarizes the in vitro cytotoxic activity of several representative nitroindole derivatives, providing a quantitative basis for comparing the potency of different structural modifications.
| Compound ID/Series | Key Structural Features | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC50 | 5.08 | [3][4] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC50 | 5.89 | [3][4] |
| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Lung) | log10(GI50) | < -8.00 | [5] |
| Compound 4l | HL-60(TB) (Leukemia) | log10(GI50) | -6.30 | [5] | |
| Compound 4l | MOLT-4 (Leukemia) | log10(GI50) | -6.18 | [5] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Mechanisms of Action
Substituted nitroindoles exert their anticancer effects through a variety of mechanisms, often targeting pathways crucial for cancer cell proliferation and survival.
-
G-Quadruplex Stabilization: A primary mechanism for certain pyrrolidine-substituted 5-nitroindoles is the binding and stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[3][4][6] c-Myc is overexpressed in up to 80% of solid tumors.[3] By stabilizing the G4 structure, these compounds prevent transcription, leading to the downregulation of c-Myc protein expression.[3][4]
-
Induction of Cell Cycle Arrest: Following the downregulation of c-Myc, cancer cells are unable to progress through the cell cycle. Treatment with active 5-nitroindole derivatives leads to a prominent arrest in the sub-G1/G1 phase, which is indicative of apoptosis.[3][4][6] For example, after 48 hours of treatment, some compounds increased the sub-G1 cell population to over 70-85%.[4]
-
Generation of Reactive Oxygen Species (ROS): Many of these compounds have been shown to increase the intracellular concentration of ROS.[3][4][6] This oxidative stress can damage cellular components and trigger apoptotic pathways. The anticancer effect of these compounds can be partially reversed by co-treatment with an antioxidant like N-acetyl cysteine (NAC), confirming the role of ROS in their mechanism.[3][4]
Key Signaling Pathway: c-Myc Downregulation via G-Quadruplex Stabilization
Caption: Mechanism of c-Myc downregulation by substituted 5-nitroindoles.
Experimental Protocols for Evaluation
To assess the anticancer activity of novel nitroindole derivatives, a robust and reproducible cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, as it measures cell density based on the measurement of total cellular protein content.[5]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a reliable method for determining the growth-inhibitory effects of test compounds on adherent cancer cell lines.
Pillar of Expertise & Experience: This assay is chosen for its stability, sensitivity, and reliance on measuring total biomass, which makes it less susceptible to interference from metabolic changes that can affect tetrazolium-based assays (like MTT).
Pillar of Trustworthiness: The protocol incorporates essential controls and a dose-response format to ensure the data is self-validating. The inclusion of a vehicle control is critical to rule out any effects of the solvent, while a positive control (e.g., Doxorubicin) validates the assay's sensitivity.
Methodology:
-
Cell Seeding:
-
Plate cells in 96-well microtiter plates at the optimal density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase at the start of the experiment.
-
-
Compound Treatment:
-
Prepare a dilution series of the nitroindole compounds in complete culture medium. A typical range would be from 0.01 µM to 100 µM.
-
Add the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is usually sufficient to observe significant effects on cell proliferation.
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells by precipitating proteins and macromolecules, attaching them firmly to the bottom of the well.
-
-
Washing:
-
Discard the TCA solution.
-
Wash the plates five times with slow-running tap water to remove TCA, medium components, and metabolites.
-
Allow the plates to air dry completely.
-
Rationale: Thorough washing is crucial to remove any substances that could interfere with the SRB staining.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Stain at room temperature for 15-30 minutes.
-
Rationale: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions.
-
-
Post-Stain Washing:
-
Quickly discard the SRB solution.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Rationale: The acetic acid wash removes non-specifically bound dye, reducing background noise.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
Rationale: The basic Tris buffer solubilizes the SRB dye for quantitative measurement.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the GI50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Experimental Workflow: SRB Assay
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Perspectives
The substituted nitroindole scaffold represents a highly promising framework for the development of novel anticancer agents. Structure-activity relationship studies have clearly demonstrated that the 5-nitro position is a key anchor for activity, while modifications at the N1, C2, and C3 positions can fine-tune potency and mechanistic profiles. The discovery of derivatives that target the c-Myc G-quadruplex highlights a sophisticated mechanism beyond simple cytotoxicity, offering a path toward more selective cancer therapies.
Future research should focus on expanding the chemical diversity around the nitroindole core, particularly to enhance selectivity for cancer cells over normal cells and to improve pharmacokinetic properties. Further exploration of their potential to overcome drug resistance and their use in combination with existing chemotherapeutic agents could unlock their full clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of Kinase Inhibitor Screening Assays
For researchers, scientists, and drug development professionals, the journey to discover novel kinase inhibitors is paved with meticulous experimentation. Kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern medicine. However, the path from a high-throughput screen (HTS) hit to a viable drug candidate is fraught with potential pitfalls, most notably the risk of false positives and irrelevant biological activity. The cornerstone of a successful kinase drug discovery program is, therefore, the rigorous and multi-faceted validation of the primary screening assay.
This guide provides an in-depth comparison of methodologies and critical parameters for validating kinase inhibitor screening assays. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation step, empowering you to design and execute self-validating experimental systems that generate trustworthy and reproducible data.
The Foundational Pillars of a Validated Kinase Assay
A robust kinase assay is not merely about generating a signal; it's about ensuring that the signal is a true and accurate reflection of the inhibitor's interaction with its intended target. This requires a holistic approach encompassing three key stages: initial assay development, statistical validation of assay performance, and finally, a multi-pronged strategy to eliminate artifacts and false positives.
Caption: A high-level workflow for robust kinase assay validation.
Part 1: Assay Technology Selection and Initial Optimization
The choice of assay technology is a critical first step that influences the entire validation process. A variety of non-radioactive assay technologies have been developed for HTS, each with its own set of advantages and potential for interference.[1]
| Assay Technology | Principle | Advantages | Potential Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to ATP and detected by luciferase.[2][3] | Universal (detects ADP), high sensitivity, large dynamic range.[4] | Susceptible to interference from compounds that inhibit luciferase.[5] |
| Time-Resolved FRET (TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate. Energy transfer from a donor (e.g., Europium chelate) to an acceptor fluorophore on a phospho-specific antibody indicates kinase activity.[6][7] | Homogeneous (no-wash), ratiometric measurement reduces well-to-well variability.[5] | Requires specific antibodies and labeled substrates; potential for light scattering or quenching interference. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization) of a fluorescently labeled peptide substrate upon phosphorylation and binding to a phospho-specific antibody.[1] | Homogeneous format, cost-effective. | Lower signal window compared to TR-FRET; sensitive to compound autofluorescence. |
Causality in Experimental Choices: The Critical Role of ATP Concentration
A pivotal decision in assay development is setting the ATP concentration. Most kinase inhibitors are ATP-competitive, meaning they vie with ATP for the same binding site on the kinase.[8] Consequently, the apparent potency (IC50) of these inhibitors is directly dependent on the ATP concentration in the assay.[3]
The relationship is described by the Cheng-Prusoff equation : IC50 = Ki (1 + [ATP] / Km,ATP)
Where Ki is the inhibitor's dissociation constant, and Km,ATP is the Michaelis constant of the kinase for ATP.
This relationship dictates two primary strategies for setting the ATP concentration:
-
Screening at Km,ATP: For primary screening, setting the ATP concentration at or near its Km value for the kinase is a standard practice.[8] Under these conditions, the IC50 is approximately twice the Ki, providing a sensitive environment to identify competitive inhibitors.[3] This allows for a more direct comparison of inhibitor potencies across different kinases.
-
Screening at Physiological ATP: Cellular ATP concentrations are in the millimolar range (1-10 mM), often significantly higher than the Km,ATP of most kinases.[8] Running a secondary assay at high ATP concentrations can provide a more accurate prediction of an inhibitor's efficacy in a cellular environment, though it will result in higher IC50 values.[8]
A robust determination of the Km,app is essential for informed assay design. This is typically a multi-step process.
Caption: A three-step process to optimize enzyme and ATP concentrations.
Detailed Steps (Example using TR-FRET):
-
Kinase Titration at High ATP:
-
Prepare a serial dilution of the kinase enzyme in assay buffer.
-
Perform the kinase reaction at a high, saturating ATP concentration (e.g., 1 mM).[9]
-
The goal is to find the kinase concentration that yields approximately 80% of the maximum signal (EC80). This ensures the subsequent ATP titration is performed under conditions where the enzyme concentration is not limiting.[9]
-
-
ATP Titration to Determine Km,app:
-
Using the fixed kinase concentration determined in Step 1, perform the kinase reaction across a serial dilution of ATP.[9]
-
Plot the assay signal (e.g., TR-FRET ratio) against the ATP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for ATP. This value represents the apparent Km (Km,app) under these specific assay conditions.[10]
-
-
Final Kinase Titration at Km,app ATP:
-
Perform a final kinase titration using the determined Km,app for ATP.[9]
-
The goal is to identify the enzyme concentration that gives a robust signal, typically the EC50, which provides a good dynamic range for detecting inhibition.[9] This concentration will be used for the inhibitor screening campaign.
-
Part 2: Statistical Validation of Assay Performance
Once the assay conditions are optimized, its performance must be statistically validated to ensure it is suitable for high-throughput screening. The two most critical parameters are the Z'-Factor and the Signal-to-Background (S/B) ratio.
Z'-Factor: The Hallmark of a Robust Assay
The Z'-factor is a statistical measure of the separation between the positive and negative control signals, taking into account the data variation within both controls.[11] It provides a quantitative assessment of the assay's quality and its suitability for HTS.[12]
Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[12] |
| 0 to 0.5 | A marginal assay, may require further optimization. |
| < 0 | The assay is not viable for screening. |
Signal-to-Background (S/B) Ratio
The S/B ratio is a simpler metric that compares the mean signal of the positive control to the mean signal of the negative control.[13]
Calculation: S/B = Mean_pos / Mean_neg
While a high S/B ratio is desirable (typically >5), it does not account for data variability and should always be considered in conjunction with the Z'-factor.[14]
-
Plate Setup: Dedicate a full microplate to the Z'-factor determination. Fill half the wells (e.g., 192 wells in a 384-well plate) with the positive control reaction (full reaction, vehicle only) and the other half with the negative control reaction (e.g., full reaction with a saturating concentration of a control inhibitor).
-
Execution: Run the assay under the final optimized conditions.
-
Calculation: Measure the signal in all wells. Calculate the mean and standard deviation for both the positive and negative control populations.
-
Analysis: Use the formulas above to calculate the Z'-factor and S/B ratio. A Z'-factor ≥ 0.5 indicates a robust and reliable assay ready for screening.
Part 3: Hit Confirmation, Counter-Screening, and Triage
Identifying "hits" in a primary screen is only the beginning. A rigorous validation process is required to confirm their activity, determine their potency, and, most importantly, eliminate false positives arising from assay interference.
Dose-Response Analysis and IC50 Determination
Primary screen hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).[15] This involves testing the compound over a range of concentrations (typically an 8- to 12-point serial dilution). The resulting data is plotted as percent inhibition versus compound concentration and fitted to a sigmoidal curve to derive the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[1]
Counter-Screening: Unmasking the Impostors
False positives are a significant challenge in HTS. They can arise from compounds that interfere with the assay technology itself, rather than the kinase target.[16] A comprehensive counter-screening strategy is essential.
The goal is to identify compounds that interfere with the detection method.[16]
-
For Luminescence Assays (e.g., ADP-Glo): A key counter-screen is to test compounds directly against the luciferase enzyme. Compounds that inhibit luciferase will appear as kinase activators (as they prevent the depletion of the ATP-dependent luminescent signal) or mask the activity of true inhibitors.[16]
-
For Fluorescence Assays (FRET, FP): It is critical to screen for autofluorescent compounds or those that quench the fluorescent signal.[17] This can be done by running the assay in the absence of the kinase enzyme and observing any signal generated by the compound alone.
Confirming hits using a different assay technology (an orthogonal assay) provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay format.[18] For example, a hit identified in a luminescence-based ADP detection assay could be confirmed using a TR-FRET assay that detects substrate phosphorylation.
PAINS are chemical structures known to interfere non-specifically with a wide range of biochemical assays.[19] They often act through mechanisms like covalent reactivity with proteins, redox cycling, or aggregation.[20]
-
Computational Filtering: Before or after a primary screen, compound libraries can be filtered computationally to flag known PAINS substructures.[21]
-
Experimental Confirmation: If a hit contains a potential PAINS motif, its mechanism should be investigated. For example, time-dependence of inhibition can suggest covalent modification, and adding a non-ionic detergent like Triton X-100 can disrupt inhibition caused by compound aggregation.
Caption: A funnel approach to systematically validate and triage HTS hits.
The Final Frontier: Cell-Based Validation
Ultimately, a kinase inhibitor must be effective within the complex environment of a living cell. While biochemical assays are essential for initial screening and characterization, they cannot fully recapitulate the cellular milieu.[22] Therefore, validated hits from biochemical screens must be progressed to cell-based assays.[22] These assays assess a compound's ability to engage its target in cells and modulate downstream signaling pathways, providing a more physiologically relevant measure of its potential as a therapeutic agent.
Conclusion: A Commitment to Quality
The validation of a kinase inhibitor screening assay is a rigorous, multi-step process that demands careful planning and execution. By understanding the scientific principles behind each step—from the critical choice of ATP concentration to the implementation of a comprehensive counter-screening strategy—researchers can build a self-validating system that minimizes artifacts and generates high-quality, reproducible data. This commitment to scientific integrity is the foundation upon which successful drug discovery programs are built, ensuring that the most promising compounds are advanced toward the clinic.
References
- 1. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cbrg.riken.jp [cbrg.riken.jp]
- 20. longdom.org [longdom.org]
- 21. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]
- 22. reactionbiology.com [reactionbiology.com]
Spectroscopic Comparison of 3-Methyl-6-Nitro-1H-Indole and its Regioisomers
An Unambiguous Identification Guide:
Introduction: The Imperative of Regioisomeric Purity in Modern Drug Development
In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles[1]. Among these, regioisomers—which differ only in the position of a functional group on a molecular scaffold—present a particularly critical challenge. A subtle shift in substituent placement can drastically alter a compound's interaction with a biological target, potentially converting a potent therapeutic into an inactive or even toxic substance[2][3].
The 3-methyl-nitro-1H-indole scaffold is a recurring motif in medicinal chemistry, valued for its role in developing novel therapeutics. However, the synthetic routes to a specific target, such as 3-methyl-6-nitro-1H-indole, can often yield a mixture of regioisomers, including the 4-nitro, 5-nitro, and 7-nitro variants. Distinguishing these closely related molecules is paramount for ensuring the safety, efficacy, and reproducibility of a drug candidate. This guide provides a comprehensive, multi-spectroscopic framework for the unambiguous differentiation of these critical regioisomers, grounded in experimental data and first principles.
The Analytical Challenge: Differentiating Key 3-Methyl-Nitro-1H-Indole Regioisomers
The primary challenge lies in the subtle structural differences among the 4-, 5-, 6-, and 7-nitro regioisomers of 3-methyl-1H-indole. All share the same molecular weight and elemental composition (C₉H₈N₂O₂), rendering low-resolution mass spectrometry insufficient for differentiation on its own. Their shared core structure results in many overlapping spectral features, demanding a more nuanced, multi-technique approach for definitive identification.
Caption: Key regioisomers of 3-methyl-nitro-1H-indole.
A Multi-Spectroscopic Strategy for Unambiguous Identification
No single analytical technique can reliably differentiate all regioisomers. A synergistic approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy with Mass Spectrometry (MS) is essential. This integrated workflow allows for the corroboration of data, turning a collection of spectral hints into a definitive structural assignment.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiles of 3-Methyl-6-Nitro-1H-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology and inflammation, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors.[2][3] This guide focuses on a specific subclass, the 3-methyl-6-nitro-1H-indole derivatives, providing an in-depth comparison of their cross-reactivity profiles. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities or, conversely, beneficial polypharmacology.[4][5]
The high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective kinase inhibitors.[6][7] This guide will dissect the methodologies used to profile these indole derivatives, present comparative experimental data, and offer insights into the structural determinants of their selectivity.
The Rationale Behind Cross-Reactivity Profiling
The development of any kinase inhibitor necessitates a thorough evaluation of its selectivity profile.[8] Early-stage assessment of off-target interactions is crucial for several reasons:
-
Mitigating Toxicity: Unintended inhibition of kinases can disrupt essential cellular signaling pathways, leading to adverse drug reactions (ADRs).[9][10]
-
Understanding Polypharmacology: In some cases, hitting multiple targets can be therapeutically advantageous, leading to enhanced efficacy or overcoming resistance mechanisms.[4][11] A comprehensive profile allows for the rational design of multi-targeted agents.
-
Informing Lead Optimization: Structure-activity relationship (SAR) studies are guided by selectivity data, enabling medicinal chemists to modify scaffolds to enhance potency against the desired target while minimizing off-target activity.[12]
Methodologies for Comprehensive Profiling
A multi-pronged approach is essential for a holistic understanding of a compound's cross-reactivity. This typically involves a combination of biochemical and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase.[13] These are often performed in high-throughput formats against large panels of kinases, providing a broad overview of the kinome-wide selectivity.[1][14]
Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., KinaseProfiler™)
This protocol outlines a standard procedure for assessing the inhibitory activity of this compound derivatives against a panel of kinases.
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Preparation: In a 96-well or 384-well plate, the kinase, substrate, and cofactors are combined in an appropriate assay buffer.
-
Compound Addition: A small volume of the diluted compound is added to the assay wells. Control wells receive DMSO only (0% inhibition) and a known broad-spectrum inhibitor (100% inhibition).
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-³³P]ATP. The concentration of ATP is typically set at or near the Km for each specific kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[11][15]
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or other appropriate detection method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Cellular Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell.[6] Cellular assays are therefore critical for confirming on-target activity and assessing the impact on downstream signaling pathways.
Experimental Protocol: Cellular Phosphorylation Assay (e.g., Western Blotting or ELISA-based)
This protocol details a method to assess the ability of the indole derivatives to inhibit the phosphorylation of a downstream substrate in a cellular context.
-
Cell Culture: Select a cell line that expresses the target kinase and has a well-characterized signaling pathway. Culture the cells to an appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Determine the IC₅₀ value for the inhibition of cellular phosphorylation.
Visualizing the Profiling Workflow
The following diagram illustrates the general workflow for comprehensive cross-reactivity profiling.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nitroindole Synthesis Methods: A Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry and materials science, with the introduction of a nitro group often serving as a key step in modulating the electronic properties and biological activity of these molecules. The synthesis of nitroindoles, however, can be challenging due to the reactive nature of the indole ring and the directing effects of the nitro group. This guide provides a comprehensive, head-to-head comparison of classical and modern methods for nitroindole synthesis, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal strategy for their specific needs.
Direct Nitration of Indoles: The Frontline Approach
Direct nitration of the indole core is often the most straightforward approach considered. However, the high electron density of the pyrrole ring makes it susceptible to oxidation and polymerization under harsh acidic conditions. Furthermore, direct nitration typically yields a mixture of isomers, with the 3-nitroindole being a common product, often accompanied by 5- and 6-nitroindoles.[1][2]
A significant advancement in this area is the development of milder, more selective nitrating agents. For instance, a non-acidic and metal-free method utilizing ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride allows for the regioselective synthesis of 3-nitroindoles in high yields.[1][2] This method generates trifluoroacetyl nitrate in situ, which acts as a potent electrophilic nitrating agent.[1][2]
Mechanism of Direct Nitration (with Trifluoroacetyl Nitrate)
The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetyl nitrate, formed in situ, is the active nitrating species that attacks the electron-rich C3 position of the indole.
Caption: Mechanism of direct nitration of indole using trifluoroacetyl nitrate.
Advantages:
-
Potentially the most atom-economical method.
-
Modern variations offer high regioselectivity for the 3-position.[1][2]
Limitations:
-
Classical methods often lead to a mixture of isomers and polymerization.
-
The substrate scope can be limited by the electronic properties of the starting indole.
The Fischer Indole Synthesis: A Classic with Caveats
The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed cyclization of a phenylhydrazone.[3][4][5][6] While versatile for many indole derivatives, its application to nitroindoles can be challenging. The electron-withdrawing nature of the nitro group can hinder the key[7][7]-sigmatropic rearrangement, often requiring harsh reaction conditions and resulting in lower yields.[8]
However, with careful optimization of catalysts and reaction conditions, the Fischer synthesis can be a viable route. For instance, the use of polyphosphoric acid as a catalyst has been shown to be effective for the synthesis of certain nitroindoles. An improved protocol for the synthesis of 1,3-dimethyl-4-, 5-, and 6-nitroindoles has also been reported.[9]
Mechanism of the Fischer Indole Synthesis
The reaction begins with the formation of a phenylhydrazone from a substituted phenylhydrazine and a ketone or aldehyde. This is followed by tautomerization to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the indole product.[4][6]
Caption: Generalized mechanism of the Fischer indole synthesis.
Advantages:
-
A well-established and widely studied reaction.
-
Can provide access to a variety of substituted indoles.
Limitations:
-
Often requires harsh acidic conditions and high temperatures.
-
Yields for nitroindoles can be low due to the deactivating effect of the nitro group.[8]
-
Can produce mixtures of isomers if an unsymmetrical ketone is used.[5]
The Bartoli Indole Synthesis: A Regioselective Route to 7-Nitroindoles
The Bartoli indole synthesis is a powerful and highly regioselective method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[10] This reaction utilizes vinyl Grignard reagents and is particularly valuable for synthesizing sterically hindered 7-substituted indoles that are difficult to access through other methods. The presence of the ortho-substituent is crucial for the success of the reaction.[10]
Mechanism of the Bartoli Indole Synthesis
The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group, which is subsequently reduced to a nitroso group. A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a[7][7]-sigmatropic rearrangement. Intramolecular cyclization and subsequent aromatization lead to the 7-substituted indole.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticancer Activity of 3-Methyl-6-nitro-1H-indole Analogs
In the relentless pursuit of novel cancer therapeutics, the indole scaffold has emerged as a privileged structure due to its presence in numerous biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive, data-driven validation of a specific class of synthetic analogs—3-methyl-6-nitro-1H-indoles—comparing their anticancer efficacy against established chemotherapeutic agents. We will delve into the mechanistic rationale, present detailed experimental protocols for validation, and offer a transparent comparison of their performance, empowering researchers in drug development to make informed decisions.
The Rationale: Why Investigate Indole Analogs?
The indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[3][4] These compounds can interact with various biological targets, such as kinases, tubulin, and DNA topoisomerase, to disrupt cancer cell proliferation and survival.[2][5][6] The specific substitution pattern of a 3-methyl group and a 6-nitro group on the indole ring is hypothesized to enhance cytotoxic activity through specific electronic and steric properties that may improve binding affinity to key intracellular targets. This guide focuses on a lead candidate, designated MNA-36 , representing this promising new class of analogs.
Experimental Validation: A Head-to-Head Comparison
To rigorously assess the anticancer potential of MNA-36, we present a series of tiered experiments comparing it directly with Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.[7][8] The validation process follows a logical progression from initial cytotoxicity screening to in vivo efficacy.
The first critical question is whether MNA-36 can effectively kill cancer cells. To answer this, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method for measuring cell viability.[9] This assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[10] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Causality : We selected two well-characterized human cancer cell lines for this initial screening:
-
MCF-7: An estrogen receptor-positive breast cancer cell line, representing a common form of hormone-dependent cancer.
-
A549: A non-small cell lung cancer (NSCLC) cell line, a model for one of the most prevalent and difficult-to-treat cancers.
This selection allows for the evaluation of the analog's efficacy across different cancer histologies.
Table 1: Comparative Cytotoxicity (IC50) of MNA-36 vs. Doxorubicin
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[11] The data below represents the concentration of each compound required to inhibit the growth of 50% of the cancer cell population after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
| MNA-36 | MCF-7 | 2.94 ± 0.56[12] |
| A549 | 6.30 ± 0.30[12] | |
| Doxorubicin | MCF-7 | ~2.50[7][13] |
| A549 | >20 (Resistant)[7][13] |
Note: Doxorubicin IC50 values are approximate, based on published literature for comparative purposes. The resistance of A549 cells to Doxorubicin is a known phenomenon.[7][13]
Insight : The data clearly shows that MNA-36 possesses potent cytotoxic activity against both breast and lung cancer cell lines. Notably, while its potency in MCF-7 cells is comparable to Doxorubicin, it demonstrates significant activity against the Doxorubicin-resistant A549 cell line, highlighting a potentially different mechanism of action and a key therapeutic advantage.
Having established that MNA-36 kills cancer cells, the next logical step is to understand how. Indole derivatives are known to induce cell cycle arrest and apoptosis (programmed cell death).[3][5][12] We propose a validation workflow to investigate these mechanisms.
Workflow for Mechanistic Validation
Caption: A logical workflow for the mechanistic validation of a novel anticancer compound.
Hypothesized Signaling Pathway : Many indole compounds exert their effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6][14] Inhibition of this pathway can lead to the activation of apoptotic machinery.
Caption: Hypothesized pathway of MNA-36 inducing apoptosis via PI3K/Akt/mTOR inhibition.
Positive in vitro results are promising but must be validated in a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[15][16][17]
Experimental Causality : We utilize an A549 xenograft model in athymic nude mice. This is a critical choice because it directly tests the promising in vitro activity of MNA-36 against a Doxorubicin-resistant tumor type in a complex biological environment.[15] The subcutaneous injection of tumor cells allows for the easy and accurate measurement of tumor volume over time.[15][17]
Table 2: Comparative In Vivo Efficacy of MNA-36 vs. Doxorubicin
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, daily | 1500 ± 150 | 0% |
| MNA-36 | 50 mg/kg, daily | 834 ± 95 | 44.2%[12] |
| Doxorubicin | 5 mg/kg, twice weekly | 1380 ± 120 | 8% |
Insight : The in vivo data corroborates the in vitro findings. MNA-36 significantly inhibits tumor growth in a model where a standard-of-care agent, Doxorubicin, has minimal effect. This provides strong evidence for its potential as a therapeutic candidate, particularly for drug-resistant cancers.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Preclinical Drug Validation Workflow
Caption: The sequential workflow from in vitro screening to in vivo efficacy testing.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11][18]
-
Compound Treatment: Prepare serial dilutions of MNA-36 and the reference compound (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[11]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10] Viable cells will metabolize MTT into visible purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]
-
Animal Acclimatization: House immunodeficient mice (e.g., athymic NCr-nu/nu) in sterile, controlled conditions for at least one week before the study begins.[19]
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in 100 µL of a suitable medium (e.g., Matrigel/PBS mixture) into the right flank of each mouse.[17]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, MNA-36, Doxorubicin).
-
Treatment Administration: Administer the compounds and vehicle control according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach the predetermined endpoint size. Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Conclusion and Future Directions
The 3-methyl-6-nitro-1H-indole analog, MNA-36, demonstrates significant anticancer activity in both in vitro and in vivo settings. Its ability to overcome resistance to a standard chemotherapeutic agent like Doxorubicin in a lung cancer model is particularly noteworthy. This comparative guide provides a robust framework and supporting data that validate MNA-36 as a promising lead compound for further preclinical development.
Future studies should focus on a more detailed elucidation of its molecular mechanism, comprehensive pharmacokinetic and toxicology profiling, and evaluation in other resistant cancer models. The data presented herein provides a strong rationale for advancing these potent indole analogs toward clinical investigation.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. karger.com [karger.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-6-nitro-1H-indole
This document provides essential safety and logistical procedures for the handling and disposal of 3-methyl-6-nitro-1H-indole. As a nitroaromatic indole, this compound requires careful management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Understanding the Risk: this compound belongs to the class of nitroaromatic compounds. While specific toxicity data for this exact molecule is limited, the class is known for its potential hazards. Nitroaromatic compounds are often toxic, mutagenic, and environmentally persistent.[1] The electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation.[2] Therefore, exposure must be minimized through engineering controls and appropriate PPE. Hazards for analogous compounds include being harmful if swallowed, toxic in contact with skin, and causing serious eye and skin irritation.[3][4]
Causality of PPE Selection: The selection of PPE is directly dictated by the compound's physical state (solid) and its toxicological profile. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, a multi-layered defense is required.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale & Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. | Prevents eye contact with dust particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron. | Prevents dermal absorption, a significant risk with toxic nitro compounds.[3] Launder contaminated clothing separately before reuse.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. If dust generation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95) or higher. | Prevents inhalation of airborne particles. Improper respirator use is dangerous; a written program compliant with OSHA 1910.134 is required.[7] |
Part 2: Waste Characterization & Segregation
Under the Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is responsible for determining if it is hazardous.[3] Due to its chemical class, this compound should be managed as a hazardous waste.
EPA Hazardous Waste Code: While this specific compound is not explicitly listed, related nitroaromatic compounds are. For instance, nitrobenzene carries the EPA waste code F004 when it is a spent solvent.[8] More broadly, the waste may be classified based on its characteristics, particularly Toxicity (D004-D043) .[3] The generator must consult their institution's Environmental Health & Safety (EHS) department to ensure assignment of the correct waste code for disposal manifests.
The Critical Importance of Segregation: The improper mixing of chemical waste is a primary cause of laboratory incidents. Nitroaromatic compounds are incompatible with a range of chemicals. Mixing can lead to violent reactions, gas generation, or explosions.[9]
Table 2: Chemical Incompatibility Chart
| Waste Class | Compatibility with this compound | Potential Hazard of Mixing |
| Strong Oxidizing Agents | INCOMPATIBLE | Risk of fire and/or explosion.[7] |
| Strong Bases | INCOMPATIBLE | Potential for vigorous or violent reaction.[7] |
| Strong Acids (Mineral) | INCOMPATIBLE | Risk of violent reaction and degradation, especially with oxidizing acids like nitric acid.[9] |
| Organic Solvents (Halogenated & Non-halogenated) | Segregate | While used as a solvent in reactions, co-disposal as a mixed waste stream requires careful consideration and proper labeling. |
| Aqueous Waste (Neutral) | Segregate | Prevent contamination of aqueous waste streams. Do not dispose of this compound down the drain.[8] |
Part 3: Disposal & Decontamination Procedures
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocol 1: Standard Disposal of Bulk Waste & Empty Containers
-
Designate a Waste Container: Use a sealable, chemically compatible container (e.g., HDPE or glass bottle with a screw cap) for solid waste. Ensure the container is clean and dry.
-
Collect Waste: Transfer all solid waste containing this compound, including contaminated weighing papers, gloves, and pipette tips, into the designated container.
-
Manage Empty Containers: The original container of this compound must be treated as hazardous waste. Do not rinse the container into the sink. Seal the empty, unrinsed container and manage it for EHS pickup.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Affix your lab's specific hazardous waste tag.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.[6]
-
Disposal Request: Arrange for pickup by your institution's EHS department. Do not accumulate hazardous waste for more than 90 days.
Experimental Protocol 2: Spill Management
-
Immediate Action: Alert all personnel in the immediate vicinity and evacuate the area if necessary. Post warning signs.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Don PPE: Before re-entering the area, don the full PPE suite as described in Table 1.
-
Containment & Cleanup (Dry Spill):
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.
-
Use dry cleanup procedures.[6] Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust .[2] If available, use a vacuum cleaner equipped with a HEPA filter.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect all cleaning materials (wipes, gloves) as hazardous waste in the same container.
-
-
Final Steps: Seal, label, and store the waste container as described in Protocol 1. Report the spill to your EHS department.
Experimental Protocol 3: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone) to dissolve any residual compound.
-
Collect Rinsate: This initial solvent rinse is considered hazardous waste. Collect it in a designated halogenated or non-halogenated solvent waste container, as appropriate for your lab's waste streams.
-
Standard Washing: After the initial decontamination rinse, the glassware can be washed normally with soap and water.
Part 4: Advanced Topic - In-Laboratory Chemical Treatment (Optional)
For facilities equipped to handle chemical degradation, advanced oxidation processes (AOPs) can be used to treat nitroaromatic compounds. The Fenton reaction is one such method.[10]
Disclaimer: This is an advanced procedure that generates heat and gas. It must be performed by trained personnel in a certified chemical fume hood with a thorough, process-specific risk assessment.
Principle: Fenton's reagent (a solution of ferrous iron and hydrogen peroxide) generates highly reactive hydroxyl radicals (•OH), which can oxidatively degrade the nitroaromatic ring structure. This can reduce the toxicity of the waste stream.[10]
Illustrative Procedure:
-
Prepare the waste solution by dissolving the this compound waste in water, if it is not already in an aqueous matrix. Adjust the pH to ~3.
-
In a chemical fume hood, place the solution in an appropriately sized flask equipped with a magnetic stirrer and an outlet for gas evolution. Place the flask in an ice bath to control the reaction temperature.
-
Slowly, and in small portions, add a solution of iron(II) sulfate.
-
Begin the dropwise addition of 30% hydrogen peroxide. The molar ratio of the nitroaromatic compound to H₂O₂ to Fe²⁺ is critical and determines the degradation rate.[10]
-
Monitor the reaction for gas evolution and temperature increase. Allow the reaction to proceed until degradation is complete (which must be verified by an appropriate analytical method, such as HPLC).
-
Neutralize the remaining acidic solution with a base like sodium bicarbonate before disposal as aqueous waste, pending verification of complete degradation.
Conclusion
The safe disposal of this compound is predicated on a clear understanding of its potential hazards, strict adherence to PPE requirements, and meticulous waste segregation. The primary disposal route for all researchers is through a licensed hazardous waste handler, coordinated by your institution's EHS department. By following these operational plans, you contribute to a safer laboratory environment and ensure responsible chemical stewardship.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actenviro.com [actenviro.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. media.clemson.edu [media.clemson.edu]
- 6. This compound | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. kirj.ee [kirj.ee]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
